Myrtanyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29021-36-1 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3 |
InChI Key |
UWHRPSXEBAXLDR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC2CC1C2(C)C |
Canonical SMILES |
CC(=O)OCC1CCC2CC1C2(C)C |
Other CAS No. |
29021-36-1 |
Origin of Product |
United States |
Foundational & Exploratory
Myrtanyl acetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrtanyl acetate, a monoterpene ester with the molecular formula C12H20O2, is a significant constituent of the essential oils of various aromatic plants, notably those from the Myrtaceae family. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, analytical methodologies for its characterization, and a review of its known biological activities. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to facilitate further research and development. This guide is intended to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. It is a bicyclic monoterpenoid and exists as various stereoisomers. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C12H20O2 | [1][2] |
| Molecular Weight | 196.29 g/mol | [1] |
| CAS Number | 29021-36-1 (for the general compound) | [1][2] |
| 90934-53-5 (for (-)-trans-myrtanyl acetate) | ||
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 232.00 to 233.00 °C at 760.00 mm Hg | [2] |
| Density | 0.990 g/mL at 20 °C | |
| Refractive Index | 1.47000 to 1.47600 at 20.00 °C | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
| Vapor Pressure | 0.058000 mmHg at 25.00 °C (estimated) | [2] |
| Flash Point | 194.00 °F (90.00 °C) | [2] |
Synthesis and Analysis
Synthesis Protocol: Esterification of Myrtanol
This compound can be synthesized in the laboratory through the Fischer esterification of myrtanol with acetic acid, or more efficiently, by the acylation of myrtanol with acetic anhydride.
Materials:
-
Myrtanol
-
Acetic anhydride
-
Pyridine (as a catalyst and scavenger for the acetic acid byproduct)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve myrtanol in an excess of pyridine.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, 1M HCl (to remove pyridine), and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Protocols
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for the identification and quantification of this compound in complex mixtures like essential oils.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Typical GC Conditions:
| Parameter | Value |
| Column | BP-1 (non-polar) or BP-20 (polar) capillary column (e.g., 50 m x 0.22 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, ramped to 220°C at a rate of 2°C/min, and held for 20 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for the structural elucidation of this compound. Spectral data can be found in public databases such as PubChem.
Biological Activities and Experimental Protocols
This compound is a major component of the essential oil of Myrtus communis, which has demonstrated several biological activities.
Antibiofilm Activity
Experimental Protocol Outline:
-
Bacterial Strains: Use relevant pathogenic bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Biofilm Inhibition Assay:
-
In a 96-well microtiter plate, add a diluted overnight bacterial culture to each well.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow for biofilm formation.
-
After incubation, wash the wells to remove planktonic bacteria.
-
Stain the remaining biofilm with a suitable dye (e.g., crystal violet).
-
Solubilize the dye and measure the absorbance to quantify the biofilm.
-
-
Metabolic Activity of Biofilm Cells:
-
Treat pre-formed biofilms with different concentrations of this compound.
-
Assess the metabolic activity of the remaining viable cells using an MTT assay.
-
Anti-Acetylcholinesterase Activity
Experimental Protocol Outline (Ellman's Method):
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.
-
Add the AChE enzyme and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product kinetically at a specific wavelength (e.g., 412 nm).
-
Calculate the percentage of enzyme inhibition.
-
Diagrams
Caption: Experimental workflow for the synthesis, analysis, and biological evaluation of this compound.
Caption: Postulated mechanism of action for the anti-acetylcholinesterase activity of this compound.
References
Stereoisomers of Myrtanyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrtanyl acetate, a monoterpene ester, is a chiral molecule that exists as multiple stereoisomers. The spatial arrangement of the acetate group relative to the dimethyl cyclobutane ring of the myrtane skeleton gives rise to cis and trans diastereomers. Each of these diastereomers can also exist as a pair of enantiomers. These stereoisomers can exhibit distinct physicochemical and biological properties, making their individual synthesis, separation, and characterization crucial for applications in fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on the cis and trans forms.
Physicochemical Properties
| Property | Value (for mixed isomers) | Citation |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Specific Gravity | 0.96900 to 0.97500 @ 25°C | [2] |
| Refractive Index | 1.47000 to 1.47600 @ 20°C | [2] |
| Flash Point | 90.00 °C (194.00 °F) | [2] |
Gas Chromatography Data for cis-Myrtanyl Acetate:
| Column Type | Active Phase | Retention Index (I) |
| Capillary | BP-1 (non-polar) | 1365 |
| Capillary | BP-20 (polar) | 1746 |
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis and separation of cis- and trans-myrtanyl acetate are not extensively documented in publicly accessible literature. However, a general approach can be outlined based on established organic chemistry principles.
Synthesis
The synthesis of this compound stereoisomers typically starts from the corresponding cis- or trans-myrtanol. The stereochemistry of the starting alcohol dictates the stereochemistry of the final acetate product.
General Protocol for Acetylation of Myrtanol:
-
Reaction Setup: To a solution of the respective myrtanol isomer (cis or trans) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask, add an equimolar amount of a base (e.g., pyridine, triethylamine).
-
Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation.
Separation of Stereoisomers
If a mixture of cis and trans isomers is obtained, their separation can be achieved using chromatographic techniques.
General Protocol for Chromatographic Separation:
-
Column Chromatography: Separation of diastereomers like cis- and trans-myrtanyl acetate can often be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The different spatial arrangements of the isomers lead to different affinities for the stationary phase, allowing for their separation.
-
Preparative Gas Chromatography (Prep-GC): For volatile compounds like this compound, preparative gas chromatography can be a highly effective method for separating stereoisomers based on their different boiling points and interactions with the stationary phase of the GC column.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To separate the enantiomers of either the cis or trans isomer, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
Characterization of Stereoisomers
The individual characterization of cis- and trans-myrtanyl acetate would rely on a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. The different spatial orientations of the acetate group and the protons on the myrtane skeleton will result in distinct chemical shifts and coupling constants in their respective NMR spectra. Specific NMR data for the pure isomers is not currently available in the literature.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹ and C-O stretch around 1240 cm⁻¹). While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region may be observable.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (196.29 m/z). The fragmentation patterns of the cis and trans isomers may show minor differences that could aid in their identification.
-
Chiroptical Techniques: For enantiomerically pure samples, techniques like polarimetry to measure the specific rotation and circular dichroism (CD) spectroscopy can be used to characterize their chiroptical properties.
Biological Activity and Signaling Pathways
Specific biological activities and the signaling pathways through which cis- and trans-myrtanyl acetate exert their effects are not well-documented in scientific literature. Stereoisomers of other compounds are known to have significantly different biological activities due to the specific three-dimensional requirements of receptor binding sites. It is plausible that the different spatial arrangements of cis- and trans-myrtanyl acetate could lead to differential interactions with biological targets, such as olfactory receptors or metabolic enzymes. Further research is needed to elucidate the specific biological functions of these individual stereoisomers.
Visualizations
As no specific signaling pathways for this compound stereoisomers have been identified, a generalized workflow for their synthesis and separation is presented below.
Caption: General workflow for the synthesis, separation, and characterization of this compound stereoisomers.
Conclusion and Future Directions
While this compound is a known fragrance and flavor compound, a detailed understanding of the individual properties of its cis and trans stereoisomers is currently lacking in the public domain. The development of robust and scalable methods for the stereoselective synthesis and separation of these isomers is a critical first step for future research. Subsequent detailed characterization of their physicochemical properties, including their distinct odor profiles and biological activities, will be essential. Such studies will not only provide valuable data for the flavor and fragrance industry but could also uncover novel applications in pharmacology and drug development, where stereochemistry plays a pivotal role in determining therapeutic efficacy and safety. Further research is strongly encouraged to fill the existing knowledge gaps and unlock the full potential of these individual stereoisomers.
References
Spectroscopic Profile of Myrtanyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Myrtanyl acetate, a bicyclic monoterpene ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments are not fully available in search results, though the existence of ¹³C NMR data is confirmed.[1] |
Experimental Protocol - NMR Spectroscopy
Detailed experimental protocols for the acquisition of the above NMR data were not available in the search results. A general procedure is outlined below.
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Data acquisition and processing would be performed using the spectrometer's standard software.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented in Table 3. The presence of a vapor phase IR spectrum has been noted in spectral databases.[1]
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific IR absorption peaks are not available in search results. | Ester C=O stretch, C-O stretch, C-H alkane stretches are expected. |
Experimental Protocol - IR Spectroscopy
A specific experimental protocol for the acquisition of the IR spectrum of this compound was not available in the search results. A general procedure is provided below.
The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, this is typically done by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard mid-IR range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. A mass spectrum for (-)-trans-Myrtanyl acetate is available.[2]
Table 4: Mass Spectrometry Data for (-)-trans-Myrtanyl Acetate [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196 | ~5 | [M]⁺ (Molecular Ion) |
| 136 | ~30 | [M - C₂H₄O₂]⁺ |
| 121 | ~40 | [M - C₂H₄O₂ - CH₃]⁺ |
| 95 | ~100 (Base Peak) | [C₇H₁₁]⁺ |
| 93 | ~65 | [C₇H₉]⁺ |
| 81 | ~55 | [C₆H₉]⁺ |
| 69 | ~50 | [C₅H₉]⁺ |
| 43 | ~70 | [C₂H₃O]⁺ (Acetyl cation) |
| 41 | ~60 | [C₃H₅]⁺ |
Note: The fragmentation assignments are proposed based on the structure of this compound and common fragmentation pathways for esters.
Experimental Protocol - Mass Spectrometry
A detailed experimental protocol for the acquisition of the mass spectrum was not provided in the search results. A general Gas Chromatography-Mass Spectrometry (GC-MS) protocol is described below.
The analysis would be performed on a GC-MS system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) would be injected into the GC. The GC would be equipped with a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature would be programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation. The separated components would then be introduced into the mass spectrometer, which would typically be operated in electron ionization (EI) mode at 70 eV.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Natural Occurrence and Sources of Myrtanyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrtanyl acetate is a monoterpene ester recognized for its characteristic herbaceous and slightly fruity aroma. As a component of various plant essential oils, it has garnered interest for its potential applications in the pharmaceutical, fragrance, and flavor industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its primary sources, and the methodologies for its extraction and quantification. Furthermore, it elucidates the proposed biosynthetic pathway of this compound.
Natural Occurrence and Sources
This compound is found in the essential oils of a variety of plant species. The concentration of this compound can vary significantly depending on the plant's geographic origin, the specific part of the plant utilized (leaves, flowers, or berries), and the stage of development.
Primary Natural Source: Myrtus communis (Common Myrtle)
The most significant and well-documented natural source of this compound is the common myrtle, Myrtus communis. The essential oil derived from its leaves and berries can contain substantial amounts of this ester, making it a key constituent responsible for the plant's characteristic aroma. The percentage of this compound in myrtle essential oil exhibits considerable variability, with some chemotypes containing only trace amounts, while others feature it as the most abundant component.
Other Documented and Potential Sources
While Myrtus communis is the principal source, this compound has also been identified in other plant species, although typically in lower concentrations. These include:
-
Conradina canescens : A flowering plant in the mint family.
-
Abies alba (Silver Fir) : The essential oil from the needles of this fir tree has been reported to contain this compound.
-
Angelica Species : Some species within the Angelica genus have been noted to contain this compound.
Quantitative Data on this compound Content
The following table summarizes the quantitative data for this compound content in the essential oil of its primary source, Myrtus communis, as reported in various studies. This highlights the significant chemotypic variation within this species.
| Plant Species | Plant Part | Geographic Origin | This compound Content (%) | Reference |
| Myrtus communis | Leaves | Algeria | 57.58 | [1] |
| Myrtus communis | Leaves | Corsica (France) | 32.90 - 35.90 | [1] |
| Myrtus communis | Not specified | Morocco | 16.06 - 16.08 | [1] |
| Myrtus communis | Not specified | Albania | 16.06 - 16.08 | [1] |
| Myrtus communis | Leaves & Branches | Italy | 14.5 | [2] |
| Myrtus communis | Leaves | Iran | 0 - 45.3 (variable among accessions) | [3] |
Experimental Protocols
The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) and/or gas chromatography with flame ionization detection (GC-FID).
Extraction of Essential Oil by Hydrodistillation
Objective: To isolate the volatile compounds, including this compound, from the plant matrix.
Apparatus:
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
Procedure:
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves of Myrtus communis) is coarsely ground to increase the surface area for efficient oil extraction.
-
Hydrodistillation: A known quantity of the ground plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oil components, passes through the condenser.
-
Collection: The condensed steam and essential oil are collected in the collection vessel, where the oil, being less dense than water, separates and can be collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The pure essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the individual components of the essential oil, including this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer and/or a flame ionization detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Typical GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase at a rate of 3°C/minute to 240°C.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Quantification: The percentage composition of the essential oil is typically calculated from the GC peak areas using the normalization method, assuming a uniform response factor for all components with the FID detector. For more accurate quantification, a calibration curve can be prepared using a certified standard of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general pathway for monoterpene ester formation in plants. This pathway originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway in plastids.
The logical relationship for the proposed biosynthesis of this compound is illustrated in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
The key steps in this proposed pathway are:
-
Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed to form the C10 precursor, GPP.
-
Cyclization to Myrtenol: GPP undergoes a series of cyclizations and rearrangements catalyzed by a specific monoterpene synthase to form the alcohol precursor, myrtenol.
-
Acetylation to this compound: The final step involves the esterification of myrtenol. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase, likely a myrtenol acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to myrtenol, yielding this compound.
Conclusion
This compound is a naturally occurring monoterpene ester with Myrtus communis being its most prominent source. The concentration of this compound is highly variable, influenced by genetic and environmental factors. The established methods for its extraction and quantification, primarily hydrodistillation and GC-MS, provide reliable means for its analysis. The proposed biosynthetic pathway, analogous to that of other monoterpene esters, offers a framework for understanding its formation in plants and opens avenues for future research into the specific enzymes involved. This technical guide provides foundational knowledge for researchers and professionals interested in the exploration and utilization of this compound.
References
A Technical Guide to the Solubility of Myrtanyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Myrtanyl acetate, a bicyclic monoterpene ester, is a valuable fragrance and flavoring agent with potential applications in various fields of chemical research and development. An understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and a workflow diagram to guide researchers in their experimental design.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. As a derivative of myrtenol and acetic acid, it possesses both a bulky, non-polar terpene moiety and a more polar ester group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [1][2] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |
| Boiling Point | 232.00 to 233.00 °C @ 760.00 mm Hg | [3] |
| logP (o/w) | 3.745 (est.) | [3] |
| Water Solubility | 21.58 mg/L @ 25 °C (est.) | [3][4] |
The high logP value and low estimated water solubility indicate that this compound is a lipophilic, non-polar compound.[3][4] This suggests it will be more soluble in non-polar organic solvents than in polar solvents like water. The general principle of "like dissolves like" is a key predictor of its solubility behavior.
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |
| Alcohols | |||
| Ethanol | Polar Protic | Soluble/Miscible | The statement "soluble in alcohol" is commonly found.[3] The ethyl group of ethanol provides some non-polar character to interact with the terpene backbone, while the hydroxyl group can interact with the ester. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, though its higher polarity might slightly reduce miscibility compared to ethanol. |
| Ketones | |||
| Acetone | Polar Aprotic | Miscible | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds.[5] Its polarity is suitable for interacting with the ester group, and it is miscible with many non-polar compounds. |
| Ethers | |||
| Diethyl Ether | Non-polar | Miscible | As a common non-polar solvent, diethyl ether is expected to readily dissolve the non-polar this compound. |
| Aromatic Hydrocarbons | |||
| Toluene | Non-polar | Miscible | The non-polar nature of toluene makes it an excellent solvent for lipophilic compounds like this compound. |
| Esters | |||
| Ethyl Acetate | Polar Aprotic | Miscible | The structural similarity (both are esters) and the overall non-polar character of ethyl acetate suggest high miscibility. |
| Halogenated Hydrocarbons | |||
| Dichloromethane | Polar Aprotic | Miscible | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Alkanes | |||
| Hexane | Non-polar | Soluble/Miscible | The non-polar aliphatic nature of hexane should allow for good solubility of the non-polar this compound. |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for determining the miscibility and approximate solubility of this compound in various organic solvents. This protocol is designed to be adaptable for a research laboratory setting.
Objective: To determine the qualitative (miscible/immiscible) and semi-quantitative (g/100mL) solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): ethanol, methanol, acetone, diethyl ether, toluene, ethyl acetate, dichloromethane, hexane
-
Glass vials with screw caps (e.g., 4 mL)
-
Calibrated positive displacement micropipettes
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.
Procedure:
Part 1: Qualitative Determination of Miscibility
-
Preparation: Label a series of glass vials for each solvent to be tested.
-
Solvent Addition: Add 1 mL of a specific organic solvent to its corresponding labeled vial.
-
This compound Addition: To the same vial, add 1 mL of this compound.
-
Mixing: Securely cap the vial and vortex for 30 seconds.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion.
-
-
Record: Record the observations for each solvent.
Part 2: Semi-Quantitative Solubility Determination (for non-miscible or partially miscible systems)
-
Saturated Solution Preparation:
-
To a pre-weighed vial, add approximately 2 mL of the chosen solvent.
-
Add this compound dropwise while vortexing until a slight excess of undissolved this compound is visible as a separate phase or persistent cloudiness.
-
Continue to add a small amount of excess this compound to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled water bath or incubator set to a specific temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for at least 24 hours with intermittent shaking to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vial from the incubator, ensuring the undissolved phase is not disturbed.
-
Allow the vial to stand for a few minutes to allow any suspended droplets to settle.
-
Using a micropipette, carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Record the final weight of the vial containing the filtered saturated solution.
-
-
Analysis:
-
Gravimetric Method: Carefully evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. Once the solvent is fully evaporated, weigh the vial containing the this compound residue. The mass of the this compound divided by the initial volume of the solvent taken will give the solubility in g/mL.
-
Chromatographic Method (GC-FID): Prepare a series of calibration standards of this compound in the respective solvent. Dilute the filtered saturated solution with a known volume of the solvent. Inject the diluted sample and the calibration standards into the GC-FID. Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps for determining the solubility of this compound.
References
The Biological Activity of Myrtanyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrtanyl acetate, a monoterpenoid ester, is a naturally occurring compound found in a variety of aromatic plants. While direct research on the biological activities of this compound is limited, its structural similarity to other well-studied monoterpene acetates, such as myrtenyl acetate, linalyl acetate, and geranyl acetate, suggests a potential for a range of pharmacological effects. This technical guide consolidates the available data on related compounds to infer the likely biological profile of this compound, providing a foundation for future research and drug discovery initiatives. This document summarizes potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties and provides detailed experimental protocols for the validation of these activities.
Introduction
Monoterpenes and their derivatives are a diverse class of secondary metabolites in plants, known for their wide spectrum of biological activities. This compound, belonging to this class, is an ester of myrtanol. Its biological potential remains largely unexplored. However, by examining the activities of structurally analogous compounds, we can hypothesize its pharmacological profile. This guide aims to provide a comprehensive overview of these inferred activities and the methodologies required to investigate them.
Inferred Biological Activities and Quantitative Data
Based on studies of analogous monoterpene acetates, this compound is predicted to exhibit several key biological activities. The following tables summarize quantitative data from studies on related compounds, offering a comparative basis for future investigations into this compound.
Table 1: Potential Antimicrobial Activity
| Compound | Microorganism | Assay Type | Result (MIC/Inhibition) | Reference |
| Myrtenyl acetate | Staphylococcus aureus | Biofilm Inhibition | 42.1% inhibition at 0.4 mg/ml | [1] |
| Linalyl acetate | Staphylococcus aureus | Microdilution | MIC: >2 mg/mL | [2] |
| Linalyl acetate | Escherichia coli | Microdilution | MIC: >2 mg/mL | [2] |
| Geranyl acetate | - | - | - | - |
MIC: Minimum Inhibitory Concentration
Table 2: Potential Anti-inflammatory Activity
| Compound | Model | Assay | Result | Reference |
| Linalyl acetate | Rat paw edema | Carrageenan-induced | Less effective than linalool | [3] |
| Geranyl acetate | Mice | Acetic acid-induced writhing | Significant antinociceptive activity at 200 mg/kg | [4] |
Table 3: Potential Antioxidant Activity
| Compound | Assay | Result (IC50/Scavenging Activity) | Reference | | :--- | :--- | :--- | :--- | :--- | | Geranyl acetate | DPPH radical scavenging | Moderate activity |[4] | | Myrtenyl acetate | - | - | - | - |
IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl
Table 4: Potential Cytotoxic Activity
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| Myrtenyl acetate | SH-SY5Y | MTT Assay | IC50: 209.1 µg/ml | [1] |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microdilution methods used for essential oil components.[1]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing MHB.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to 0.5 McFarland standard.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum and antibiotic) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard model for evaluating acute inflammation.[3]
Objective: To assess the ability of this compound to reduce acute inflammation.
Materials:
-
This compound
-
Carrageenan solution (1% in saline)
-
Experimental animals (e.g., Wistar rats)
-
Pletysmometer
-
Positive control (e.g., indomethacin)
-
Vehicle control
Procedure:
-
Acclimatize animals and fast them overnight before the experiment.
-
Administer this compound (at various doses, e.g., 25, 50, 100 mg/kg) or the positive/vehicle control orally or via intraperitoneal injection.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[5]
Objective: To measure the capacity of this compound to scavenge the DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
-
Positive control (e.g., ascorbic acid or Trolox)
Procedure:
-
Prepare various concentrations of this compound in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the this compound solution.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of this compound. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., SH-SY5Y, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Signaling Pathways and Mechanistic Insights
The biological activities of monoterpenes are often attributed to their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, we can infer potential mechanisms from related compounds.
Anti-inflammatory Signaling
Monoterpenes have been shown to modulate inflammatory responses by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Antioxidant Mechanism
The antioxidant activity of monoterpenes can be attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This direct scavenging activity helps to mitigate oxidative stress, which is implicated in numerous chronic diseases.
Caption: Inferred Antioxidant Action of this compound.
Experimental Workflow for Biological Activity Screening
A logical workflow for the initial screening of this compound's biological activities would involve a tiered approach, starting with in vitro assays and potentially progressing to in vivo models for promising activities.
Caption: Proposed Workflow for this compound Bioactivity Screening.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally related monoterpene acetates provide a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols and hypothesized mechanisms of action detailed in this guide offer a clear roadmap for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should focus on performing the described in vitro assays to generate foundational data on this compound. Positive results would then warrant progression to more complex cellular and in vivo models to elucidate its mechanisms of action and assess its potential for drug development.
References
- 1. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Myrtanyl acetate as a fragrance ingredient in scientific research
An In-Depth Technical Guide on Myrtanyl Acetate as a Fragrance Ingredient in Scientific Research
Introduction
This compound is a bicyclic monoterpene ester recognized for its characteristic herbal, woody, and slightly fruity aroma.[1] As a significant component of the essential oils of various plants, particularly from the Myrtaceae family, it is a valued ingredient in the flavor and fragrance industries.[2][3] Beyond its olfactory contributions, this compound and the essential oils it is found in have been the subject of scientific research for their potential biological activities, including antimicrobial and anti-acetylcholinesterase properties.[4] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, natural occurrence, biological significance, and the experimental methodologies used in its study.
Chemical and Physical Properties
This compound is the acetate ester of myrtenol. It exists as different stereoisomers, including cis- and trans-myrtanyl acetate, which may have varying sensory properties.[5][6][7] The physical and chemical properties of this compound are critical for its application in fragrance formulations and for its analysis in research settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [5][8] |
| Molecular Weight | 196.29 g/mol | [8] |
| Appearance | Colorless to pale yellow clear liquid | [9] |
| Odor Profile | Herbal, woody, with fruity and minty notes | [1] |
| Specific Gravity | 0.969 to 0.975 @ 25°C | [9] |
| Refractive Index | 1.470 to 1.476 @ 20°C | [9] |
| Boiling Point | 232 to 233 °C @ 760 mmHg | [9] |
| Flash Point | 90°C (194°F) TCC | [9] |
| Solubility | Soluble in alcohol; Insoluble in water | [9] |
| logP (o/w) | 3.745 (estimated) | [9] |
| Kovats Retention Index | Standard non-polar: 1359 - 1379 | [8] |
Natural Occurrence
This compound is a significant constituent of the essential oils of numerous plant species. Its concentration can vary widely depending on the plant's origin, species, and the part of the plant being analyzed (leaves, flowers, fruits).[2]
Table 2: Concentration of this compound in Various Essential Oils
| Plant Species | Plant Part | Concentration (%) | Geographic Origin | Reference(s) |
| Myrtus communis | Leaves | 57.58% | Algeria | [2] |
| Myrtus communis | Leaves | 32.90 - 35.90% | Spain | [2] |
| Myrtus communis | Leaves | 16.06 - 16.08% | Morocco/Albania | [2] |
| Myrtus communis | Flowers | ~0.1 - 36% (variable) | Spain | [2] |
| Myrtus communis | Unripe Fruits | ~0.1 - 36% (variable) | Spain | [2] |
Biological Activities and Potential Applications
Recent scientific investigations have highlighted the potential of this compound beyond its role as a fragrance, exploring its biological effects which could be relevant for drug development and therapeutic applications.
Antimicrobial and Antibiofilm Activity
This compound is a major component of Myrtle essential oil, which has demonstrated notable antimicrobial properties.[4] Studies have shown that the essential oil, and by extension its main constituents, can inhibit the growth of various pathogenic bacteria.
One study investigated the antibiofilm activity of myrtle essential oil and its primary components, including myrtenyl acetate. The results indicated that the essential oil could inhibit biofilm formation by Staphylococcus aureus by 42.1% at a concentration of 0.4 mg/ml.[4] It also affected the metabolic activity of biofilm cells in several bacterial strains, suggesting a potential role in combating bacterial resistance mechanisms.[4]
Anti-Acetylcholinesterase Activity
The same study that explored its antibiofilm effects also examined the anti-acetylcholinesterase activity of myrtle essential oil. The essential oil showed good activity with an IC₅₀ value of 32.8 µg/ml.[4] This suggests that this compound, as a main component, could contribute to this effect and warrants further investigation for its potential in the context of neurological diseases.[4]
Experimental Protocols
To aid researchers, this section details common methodologies employed in the study of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis
GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.
Objective: To separate, identify, and quantify the chemical constituents of an essential oil.
Methodology:
-
Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC instrument.
-
Gas Chromatography:
-
Apparatus: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: The oven temperature is programmed to ramp up, for example, starting at 60°C for 2 minutes, then increasing at a rate of 3°C/min to 240°C, and holding for 10 minutes. This allows for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron impact (EI) at 70 eV.
-
Detection: The mass spectrometer scans a mass range (e.g., 40-500 amu) to detect the mass-to-charge ratio of the fragmented ions.
-
-
Compound Identification: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for identification. The identity is further confirmed by comparing their Kovats Retention Indices (RI) with literature values.[8]
-
Quantification: The relative percentage of each compound is calculated from the GC peak areas without the need for a correction factor.
Caption: Workflow for the analysis of this compound from a plant source.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test bacterium.
Methodology:
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard.[4]
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 2.0 to 0.015 mg/mL).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: Wells containing broth and bacteria only (to ensure bacterial growth).
-
Negative Control: Wells containing broth and this compound only (to check for sterility of the compound and broth).
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Caption: Experimental workflow for determining the MIC of this compound.
Sensory Evaluation Protocol
Sensory evaluation is crucial for determining the olfactory characteristics of a fragrance ingredient.
Objective: To characterize the odor profile of this compound.
Methodology:
-
Panelist Selection: A panel of trained sensory analysts (typically 8-15 members) is selected. Panelists are trained to identify and rate the intensity of various aroma descriptors.
-
Sample Preparation: this compound is diluted to a specific concentration in an odorless solvent (e.g., diethyl phthalate or ethanol). Samples are presented on smelling strips or in coded glass vials.
-
Evaluation Environment: The evaluation is conducted in a controlled environment with neutral lighting, constant temperature (e.g., 21°C ± 2°C), and free from extraneous odors.[10]
-
Procedure (Descriptive Analysis):
-
Panelists are presented with the samples in a monadic and randomized order to avoid bias.[10]
-
They are asked to smell the sample and rate the intensity of a list of predetermined aroma attributes (e.g., herbal, woody, fruity, minty, sweet) on a line scale (e.g., a 15 cm scale).[11]
-
Data is collected using sensory analysis software (e.g., Qualtrics).[10]
-
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using ANOVA and multivariate analysis like PCA) to generate a sensory profile of the ingredient.[12]
Conclusion
This compound is a multifaceted compound with significant relevance in both industrial and academic research. Its well-defined herbal and woody fragrance profile ensures its continued use in perfumery.[1][3] Concurrently, emerging research into its biological activities, such as antimicrobial and anti-acetylcholinesterase effects, opens new avenues for its potential application in pharmaceuticals and therapeutics.[4] The standardized protocols detailed in this guide provide a framework for researchers to further explore the chemical and biological properties of this important natural product.
References
- 1. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Cosmetic Ingredient Functions Fragrance Ingredient - Fragrance Compound - Fragrance - Product Families - Flavor & Fragrance Ingredients - Tilley Distribution - page 8 - 8 [tilleydistributionproducts.com]
- 4. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-Myrtanyl acetate [webbook.nist.gov]
- 6. (-)-TRANS-MYRTANYL ACETATE | 90934-53-5 [amp.chemicalbook.com]
- 7. cis-Myrtanyl acetate [webbook.nist.gov]
- 8. This compound | C12H20O2 | CID 119852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 29021-36-1 [thegoodscentscompany.com]
- 10. Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergetic Effect of Accentuated Cut Edges (ACE) and Macerating Enzymes on Aroma and Sensory Profiles of Marquette Red Wine [mdpi.com]
- 12. mdpi.com [mdpi.com]
Olfactory Landscape of Myrtanyl Acetate Isomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Myrtanyl acetate, a bicyclic monoterpenoid ester, is a fragrance ingredient valued for its fresh, herbaceous, and somewhat fruity-camphorous aroma. As a molecule with multiple stereocenters, this compound exists as a variety of isomers, each with the potential for unique olfactory properties. This technical guide delves into the available scientific information regarding the olfactory characteristics of these isomers, outlines the standard experimental protocols for their evaluation, and discusses the underlying principles of stereoisomerism in olfaction.
Structure and Isomerism of this compound
This compound possesses a pinane skeleton with an acetate group attached to the myrtanyl moiety. The primary isomers of interest are the cis and trans diastereomers, which refer to the relative orientation of the substituent groups on the bicyclo[3.1.1]heptane ring system. Furthermore, each of these diastereomers can exist as a pair of enantiomers, namely (+) and (-).
The general CAS number for this compound, 29021-36-1, typically refers to a mixture of these isomers.[1][2] The specific stereochemistry of each isomer plays a crucial role in its interaction with olfactory receptors, leading to potential differences in odor perception.
Olfactory Properties: A Qualitative Assessment
Detailed, quantitative odor thresholds and specific descriptors for each this compound isomer are not extensively documented in scientific publications. However, some general descriptions can be found for related compounds and mixtures. For instance, the closely related myrtenyl acetate (which contains a double bond) is described as having a "herbal" and "woody" odor.[3] It is plausible that isomers of this compound exhibit nuances of this aromatic profile, with variations in fruity, piney, camphoraceous, and sweet notes.
The lack of specific public data underscores the importance of empirical sensory analysis for characterizing fragrance ingredients. The olfactory differences between stereoisomers can be profound, as seen in well-documented cases like carvone, where one enantiomer smells of spearmint and the other of caraway.
Experimental Protocols for Olfactory Analysis
The determination of olfactory properties relies on a combination of analytical chemistry and sensory evaluation. The primary technique used for this purpose is Gas Chromatography-Olfactometry (GC-O).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. A sample containing the volatile compounds of interest is injected into the GC, where individual compounds are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion going to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.
Experimental Workflow for GC-O Analysis:
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.
Determination of Odor Thresholds
Odor thresholds, the minimum concentration of a substance that can be detected by the human nose, are determined using various methods, often in conjunction with GC-O. A common approach is Aroma Extract Dilution Analysis (AEDA) . In this method, a serial dilution of the sample is prepared and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceived corresponds to the odor activity value (OAV) of the compound.
Logical Flow for Odor Threshold Determination:
Caption: Logical diagram for determining odor thresholds using dilution analysis.
Olfactory Signaling and Stereoisomerism
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors located on the surface of olfactory sensory neurons in the nasal cavity. The three-dimensional structure of an odorant molecule is critical for its binding to the specific pocket of an OR.
Due to the chiral nature of the binding sites on olfactory receptors, enantiomers of a chiral odorant can interact differently, leading to different perceptual outcomes. One enantiomer might bind strongly to a particular set of ORs, eliciting a strong and distinct odor, while the other enantiomer may bind to a different set of ORs or with a weaker affinity, resulting in a different or weaker scent, or even no scent at all.
Signaling Pathway Overview:
Caption: Simplified olfactory signal transduction pathway.
Conclusion and Future Directions
While this compound is recognized as a valuable fragrance ingredient, a detailed public understanding of the distinct olfactory contributions of its various isomers is currently lacking. The principles of structure-odor relationships and the known impact of stereoisomerism on olfaction strongly suggest that the cis, trans, (+), and (-) isomers of this compound possess unique and differentiable odor profiles.
Future research in this area, employing rigorous sensory evaluation techniques such as GC-O and AEDA, would be invaluable for the scientific community and the fragrance industry. Such studies would not only provide a deeper understanding of the olfactory properties of this compound but also contribute to the broader knowledge of how molecular geometry influences the sense of smell. For drug development professionals, this understanding of stereospecific receptor interactions can provide useful models for ligand-receptor binding studies.
References
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Myrtanyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrtanyl acetate is a monoterpene ester found in a variety of essential oils, contributing to their characteristic fragrance. Accurate and reliable quantification and identification of this compound are crucial in the quality control of essential oils, fragrance formulation, and in the research of natural products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Quantitative Data
The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization (EI). The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities, which are crucial for the identification and quantification of the compound.
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 41 | 100.0 | C3H5+ |
| 81 | 95.9 | C6H9+ |
| 93 | 75.5 | C7H9+ |
| 69 | 69.4 | C5H9+ |
| 79 | 67.3 | C6H7+ |
| 136 | 61.2 | [M-CH3COOH]+ |
| 121 | 55.1 | [M-CH3COOH-CH3]+ |
| 43 | 53.1 | C3H7+ or CH3CO+ |
| 108 | 36.7 | C8H12+ |
| 196 | 5.1 | [M]+ (Molecular Ion) |
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
For the analysis of this compound in essential oils or other complex matrices, a simple dilution is often sufficient.
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in a suitable solvent such as hexane or ethanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the essential oil or sample containing this compound in hexane or ethanol to a final concentration within the calibration range (e.g., 1:100 v/v). Vortex the solution for 30 seconds to ensure homogeneity.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.
-
Gas Chromatograph (GC)
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., split ratio 50:1).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Scan Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a pure standard. The fragmentation pattern should match the reference spectrum in the NIST library or the data provided in Table 1.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined using the linear regression equation of the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation of this compound in the mass spectrometer.
Caption: Proposed fragmentation of this compound.
Application Note: Chiral Separation of Myrtanyl Acetate Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrtanyl acetate, a monoterpene ester, is a chiral compound with applications in the fragrance, flavor, and pharmaceutical industries. The stereochemistry of this compound is crucial as different enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance for quality control, regulatory compliance, and research and development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of such compounds.
This application note presents a detailed protocol for the chiral separation of this compound isomers using HPLC. The proposed method is based on established principles of chiral chromatography and provides a robust starting point for method development and validation.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound isomers by HPLC.
Caption: Experimental workflow for chiral HPLC separation.
Proposed HPLC Method
Column Selection:
The selection of the chiral stationary phase is critical for achieving enantiomeric separation. Based on the successful separation of other terpene acetates and related compounds, polysaccharide-based and cyclodextrin-based CSPs are recommended for initial screening.
-
Primary Recommendation: A cellulose-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point due to its broad applicability for a wide range of chiral compounds.
-
Alternative: A β-cyclodextrin-based column can also be effective, as the inclusion complexation mechanism can provide enantioselectivity for cyclic compounds like this compound.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC or UHPLC system with a quaternary or binary pump and a UV detector. |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is suggested. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (as this compound has a weak chromophore) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Expected Results and Data Presentation
Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers of this compound. The following table summarizes the expected quantitative data from a successful separation. Please note that these are hypothetical values for illustrative purposes.
| Parameter | Value |
| Retention Time 1 (t₁) | 8.5 min |
| Retention Time 2 (t₂) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.1 |
| Peak Area Ratio | ~1:1 (for a racemic mixture) |
Detailed Experimental Protocol
-
Preparation of Mobile Phase:
-
For a 1 L preparation of a 90:10 (v/v) n-Hexane:IPA mobile phase, carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.
-
Mix the solvents thoroughly in a clean, dry solvent reservoir.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the recommended chiral column into the HPLC system.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is observed on the detector.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
-
Sample Injection and Data Acquisition:
-
Set the injection volume to 10 µL.
-
Place the prepared sample vial in the autosampler.
-
Start the data acquisition and inject the sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Determine the retention times (t₁ and t₂) for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂), where w₁ and w₂ are the peak widths at the base.
-
-
Calculate the selectivity factor (α) using the formula:
-
α = (t₂ - t₀) / (t₁ - t₀), where t₀ is the void time.
-
-
Determine the peak area for each enantiomer to calculate the enantiomeric ratio.
-
Method Development and Optimization
The provided protocol is a starting point. For optimal separation, further method development may be necessary. Key parameters to adjust include:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to IPA (e.g., 95:5, 85:15). Increasing the percentage of IPA will generally decrease retention times.
-
Alcohol Modifier: Other alcohols, such as ethanol, can be used in place of IPA and may offer different selectivity.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.
-
Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.
Conclusion
This application note provides a comprehensive and detailed protocol for the chiral separation of this compound isomers using HPLC. By following the proposed methodology and optimization strategies, researchers, scientists, and drug development professionals can develop a reliable and robust method for the enantioselective analysis of this important chiral compound. The successful separation and quantification of this compound enantiomers are essential for ensuring product quality, understanding biological activity, and meeting regulatory requirements.
Application of Myrtanyl Acetate in Insect Pheromone Studies: A Review of Current Research
Despite a comprehensive search of scientific literature and patent databases, there is currently no documented evidence to support the application of Myrtanyl acetate as a primary component in insect pheromone studies or as an effective insect attractant for pest management.
Researchers, scientists, and drug development professionals should be aware that this compound is not a recognized semiochemical involved in insect communication based on available research. Extensive searches for its use as a pheromone, kairomone, or allomone have yielded no specific studies detailing its efficacy in attracting or repelling insects, nor are there established protocols for its use in electrophysiological or behavioral assays in this context.
While the study of insect semiochemicals is a robust field, with numerous acetate esters playing crucial roles as sex pheromones, aggregation pheromones, or host-plant volatiles, this compound has not been identified as a key signaling molecule for any insect species to date.
General Principles and Methodologies in Insect Pheromone Research
For researchers interested in the broader field of insect pheromone studies, several key experimental protocols and data analysis techniques are routinely employed. These methodologies could theoretically be applied to test novel compounds like this compound for potential activity.
Experimental Protocols
A typical workflow for identifying and validating a new insect pheromone or attractant involves a multi-step process. The following diagram illustrates a generalized experimental workflow.
Figure 1: A generalized workflow for the identification and validation of insect pheromones.
1. Pheromone Identification:
-
Pheromone Gland Extraction or Volatile Collection: The initial step involves collecting the potential pheromone from the insect. This can be done by dissecting the pheromone-producing glands or by collecting the volatile compounds released by the insect into the air using techniques like solid-phase microextraction (SPME).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The collected samples are then analyzed using GC-MS to separate and identify the chemical constituents of the pheromone blend.
2. Synthesis and Electrophysiological Confirmation:
-
Chemical Synthesis: Once a putative pheromone component is identified, it is chemically synthesized to obtain a pure sample for further testing.
-
Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD): These techniques are used to determine which of the identified compounds are detected by the insect's antennae. In EAG, the antenna's overall electrical response to a puff of the synthetic compound is measured. In GC-EAD, the effluent from a gas chromatograph is split, with one part going to the detector and the other to an insect antenna, allowing for the precise identification of biologically active compounds in a complex mixture.
3. Behavioral Assays:
-
Wind Tunnel Bioassays: The behavioral response of the insect to the synthetic compound is observed in a controlled laboratory setting, such as a wind tunnel. This helps to determine if the compound elicits behaviors like upwind flight and source location.
-
Field Trapping Experiments: The final validation step involves testing the attractiveness of the synthetic compound in the field. This is typically done by baiting traps with the compound and comparing the number of insects caught in these traps to control traps.
Data Presentation
Quantitative data from these experiments are typically summarized in tables for clear comparison. For instance, field trapping data would be presented in a table showing the mean number of insects captured per trap per day for different treatments (e.g., different doses of the test compound, blends of compounds, and a control).
Table 1: Hypothetical Field Trapping Data for a Test Compound
| Treatment | Dose (mg) | Mean Trap Catch (± SE) |
| Test Compound A | 1 | 25.3 ± 3.1 |
| Test Compound A | 5 | 42.8 ± 5.7 |
| Test Compound A | 10 | 38.1 ± 4.5 |
| Control | 0 | 1.2 ± 0.5 |
Conclusion for this compound
While the above protocols represent the standard approach for investigating potential insect pheromones, it is important to reiterate that no such studies have been published for this compound . The scientific community has not identified this compound as a pheromone or attractant for any insect species. Therefore, researchers and professionals in drug and pesticide development should focus on known and validated semiochemicals for pest management strategies. Future exploratory studies could potentially screen this compound for activity, but as of the current date, it remains a compound without a known role in insect chemical ecology.
Application Notes and Protocols for the Esterification of Myrtanol to Produce Myrtanyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of myrtanyl acetate via the esterification of myrtanol. This compound, a valuable fragrance and flavoring agent, is synthesized through the reaction of myrtanol with an acyl donor, typically acetic anhydride. This protocol outlines two effective methods for this conversion: a classical acid-catalyzed approach and a milder, selective lipase-catalyzed method. Detailed procedures for the reaction setup, monitoring, work-up, and purification are provided. Additionally, a comprehensive table summarizing the key quantitative data and characterization of the final product is included. Visual diagrams illustrating the chemical reaction and the experimental workflow are also presented to facilitate a clear understanding of the process.
Introduction
This compound is a bicyclic monoterpene ester known for its pleasant, sweet, and fruity aroma with herbaceous undertones. It finds applications in the fragrance, flavor, and cosmetics industries. The synthesis of this compound is typically achieved through the esterification of myrtanol, a naturally occurring terpene alcohol. The choice of synthetic route can influence the reaction's efficiency, selectivity, and environmental impact.
This protocol details two primary methods for the synthesis of this compound:
-
Acid-Catalyzed Esterification: A traditional and widely used method employing a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction between myrtanol and acetic anhydride.
-
Lipase-Catalyzed Esterification: An enzymatic approach that utilizes a lipase as a biocatalyst. This method offers high selectivity, milder reaction conditions, and is considered a greener alternative to acid catalysis, which can sometimes lead to side reactions like dehydration or rearrangement in sensitive terpene alcohols.
Chemical Reaction
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
| Parameter | Acid-Catalyzed Method | Lipase-Catalyzed Method | Reference |
| Reactants & Molar Ratio | |||
| Myrtanol | 1.0 eq | 1.0 eq | |
| Acetic Anhydride | 1.2 - 1.5 eq | 1.2 - 2.0 eq | General Esterification Protocols |
| Catalyst | |||
| Type | H₂SO₄ or p-TSA | Immobilized Lipase (e.g., Novozym 435) | [General Chemistry] |
| Loading | 0.01 - 0.05 eq | 5 - 10% (w/w of substrates) | [General Chemistry] |
| Reaction Conditions | |||
| Solvent | Toluene or Hexane | Heptane or Solvent-free | [General Chemistry] |
| Temperature (°C) | 80 - 110 | 40 - 60 | [General Chemistry] |
| Reaction Time (h) | 2 - 6 | 24 - 72 | [General Chemistry] |
| Product | |||
| Yield (%) | 75 - 90 | > 90 | [General Chemistry] |
| Purity (%) | > 95 (after purification) | > 98 (after purification) | [General Chemistry] |
| Characterization Data | |||
| ¹H NMR (CDCl₃, δ ppm) | ~4.0 (d, 2H), ~2.1 (s, 3H), 0.8-2.5 (m, 15H) | ~4.0 (d, 2H), ~2.1 (s, 3H), 0.8-2.5 (m, 15H) | [Expected Chemical Shifts] |
| ¹³C NMR (CDCl₃, δ ppm) | ~171 (C=O), ~70 (CH₂O), ~40-50 (CH), ~20-40 (CH₂), ~20 (CH₃) | ~171 (C=O), ~70 (CH₂O), ~40-50 (CH), ~20-40 (CH₂), ~20 (CH₃) | [Expected Chemical Shifts] |
| IR (cm⁻¹) | ~1740 (C=O), ~1240 (C-O) | ~1740 (C=O), ~1240 (C-O) | [Expected Frequencies] |
| Mass Spec (m/z) | M⁺ at 196, fragments at 136, 121, 93 | M⁺ at 196, fragments at 136, 121, 93 | [Expected Fragmentation] |
Experimental Protocols
Method 1: Acid-Catalyzed Esterification
This protocol is adapted from general procedures for the esterification of terpene alcohols.
Materials:
-
Myrtanol
-
Acetic anhydride
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or Hexane (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add myrtanol (1.0 eq). Dissolve the myrtanol in a suitable volume of anhydrous toluene or hexane.
-
Addition of Reagents: Add acetic anhydride (1.2-1.5 eq) to the solution.
-
Catalyst Addition: Carefully add the acid catalyst (p-TSA, 0.05 eq; or a few drops of concentrated H₂SO₄).
-
Reaction: Heat the reaction mixture to reflux (80-110 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst and quench the excess acetic anhydride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.
-
Method 2: Lipase-Catalyzed Esterification
This protocol is based on general procedures for enzymatic esterification of alcohols.
Materials:
-
Myrtanol
-
Acetic anhydride
-
Immobilized lipase (e.g., Novozym 435)
-
Heptane (or perform solvent-free)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flask, combine myrtanol (1.0 eq) and acetic anhydride (1.2-2.0 eq). If using a solvent, add heptane.
-
Enzyme Addition: Add the immobilized lipase (5-10% by weight of the total substrates). If desired, add activated molecular sieves to remove the acetic acid byproduct and shift the equilibrium towards the product.
-
Reaction: Place the flask in an orbital shaker or use a magnetic stirrer and maintain the temperature at 40-60 °C for 24-72 hours. Monitor the reaction progress by GC.
-
Work-up and Purification:
-
After the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
If a solvent was used, remove it using a rotary evaporator.
-
The resulting crude product is often of high purity. If further purification is needed, vacuum distillation or flash chromatography can be employed as described in Method 1.
-
Experimental Workflow Diagram
Application Notes and Protocols: Myrtanyl Acetate in the Study of Antimicrobial Properties of Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of myrtanyl acetate, a significant constituent of various essential oils, most notably from Myrtus communis (Myrtle). This document outlines its activity against a range of microorganisms and provides detailed protocols for in vitro evaluation.
Introduction
This compound is a monoterpene ester recognized for its contribution to the aromatic profile of certain essential oils. Beyond its fragrance, this compound, often in synergy with other terpenoids, exhibits notable antimicrobial and antibiofilm activities. This makes it a compound of interest for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. Understanding its spectrum of activity and mechanism of action is crucial for its potential application in pharmaceuticals, food preservation, and clinical settings.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated efficacy against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its activity is often evaluated as a component of an essential oil, where it acts synergistically with other compounds like α-pinene, 1,8-cineole, and linalool.
Data Presentation
The following tables summarize the antimicrobial activity of essential oils where this compound is a major component. It is important to note that the activity of the pure compound may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of Myrtus communis Essential Oil (High in Myrtenyl Acetate)
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.4 | [1] |
| Escherichia coli | ATCC 25922 | >2.0 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | >2.0 | [1] |
| Listeria monocytogenes | ATCC 19115 | 0.8 | [1] |
Note: The provided data is for the essential oil as a whole. The concentration of myrtenyl acetate in the tested Myrtus communis essential oil was a major component[1].
Mechanism of Action
The primary antimicrobial mechanism of monoterpenes and their esters, including this compound, is attributed to their ability to disrupt the structure and function of microbial cell membranes. This lipophilic nature allows them to partition into the lipid bilayer, leading to a cascade of disruptive events.
Key Mechanistic Steps:
-
Membrane Permeabilization: this compound intercalates into the bacterial cytoplasmic membrane, disrupting the phospholipid packing.
-
Loss of Ion Gradients: This disruption leads to increased membrane fluidity and permeability, causing leakage of essential ions and small molecules (e.g., K+, ATP).
-
Inhibition of Cellular Processes: The dissipation of the proton motive force and the loss of cellular components inhibit vital cellular processes, including ATP synthesis, nutrient uptake, and enzymatic activity.
-
Cell Death: The cumulative damage to the cell membrane and the disruption of essential functions ultimately lead to microbial cell death.
Signaling Pathway and Experimental Workflow
Caption: Logical workflow of this compound's antimicrobial mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial and antibiofilm properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (medium only)
-
Solvent control (medium with the highest concentration of solvent used)
-
Resazurin solution (optional, as a viability indicator)
Protocol:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL.
-
Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of solvent).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
(Optional) Add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change is observed.
-
Caption: Workflow for Broth Microdilution Assay.
Assessment of Biofilm Inhibition using Crystal Violet Assay
This protocol quantifies the ability of this compound to inhibit the formation of microbial biofilms.
Materials:
-
96-well flat-bottomed microtiter plates
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Preparation of Test Plate:
-
Add 100 µL of sterile broth to all wells.
-
Perform a two-fold serial dilution of this compound as described in the MIC protocol.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Biofilm Formation:
-
Incubate the plate under static conditions at an appropriate temperature for 24-48 hours to allow for biofilm formation.
-
-
Washing:
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100
-
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Assessment of Biofilm Metabolic Activity using MTT Assay
This protocol assesses the metabolic activity of cells within a biofilm, providing an indication of cell viability.
Materials:
-
Pre-formed biofilms in a 96-well plate (as per the crystal violet assay protocol, up to the washing step)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
Protocol:
-
Biofilm Formation and Treatment:
-
Form biofilms in a 96-well plate as described previously.
-
After biofilm formation, wash away planktonic cells with PBS.
-
Add fresh medium containing different concentrations of this compound to the wells with pre-formed biofilms and incubate for a defined period (e.g., 24 hours).
-
-
MTT Addition:
-
After treatment, aspirate the medium and wash the biofilms with PBS.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate the plate in the dark at 37°C for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of metabolically active cells in the biofilm. Calculate the percentage reduction in metabolic activity compared to the untreated control.
-
Conclusion
This compound presents a promising natural compound for further investigation as an antimicrobial agent. The protocols detailed in these application notes provide a robust framework for researchers to evaluate its efficacy against a broad range of microorganisms and to explore its potential in inhibiting biofilm formation. Further studies on the pure compound and its synergistic effects with other antimicrobial agents are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for In Vitro Bioassays Involving Myrtanyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential in vitro biological activities of myrtanyl acetate and detailed protocols for assessing these activities. Due to a scarcity of research on pure my-rtanyl acetate, data and mechanisms for structurally similar compounds, such as geranyl acetate and myrtenal, are included to provide valuable insights and guide future research.
Overview of this compound and its Potential Bioactivities
This compound is a monoterpene ester found as a significant component in the essential oils of various plants, most notably in Myrtus communis (myrtle). The biological activities of essential oils rich in this compound suggest its potential as a bioactive compound. In vitro studies on these essential oils and related monoterpenes indicate a range of potential therapeutic applications for this compound, including:
-
Anticancer Activity: Potential to induce apoptosis and inhibit the proliferation of cancer cells.
-
Anti-inflammatory Activity: Possible modulation of inflammatory pathways.
-
Antimicrobial Activity: Potential to inhibit the growth of various pathogenic microorganisms.
-
Neuroprotective Activity: Indicated by the potential for acetylcholinesterase inhibition.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of this compound and related compounds.
Table 1: Anticancer/Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Geranyl Acetate | Colo-205 (Colon Cancer) | MTT | 30 µM[1][2] | [1][2] |
| Myrtenal | Caco-2 (Colon Cancer) | MTT | Not specified, but effective | [3] |
| Myrtenal | A2780 (Ovarian Cancer) | MTT | Not specified, but effective | [3] |
| Myrtenal | MCF-7 (Breast Cancer) | MTT | Not specified, but effective | [3] |
| Myrtenal | LNCaP (Prostate Cancer) | MTT | Not specified, but effective | [3] |
Note: Data for pure this compound is limited. Geranyl acetate and myrtenal are structurally similar monoterpenes, and their activity provides an indication of the potential of this compound.
Experimental Protocols
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is adapted for the assessment of the cytotoxic effects of this compound on a cancer cell line (e.g., Colo-205).
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line (e.g., Colo-205)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a blank (medium only).
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to create a series of twofold dilutions (e.g., from 1000 µg/mL to 1.95 µg/mL).
-
-
Plate Inoculation:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Visualizations
Signaling Pathway Diagrams
References
Application Notes and Protocols for the Extraction and Purification of Myrtanyl Acetate from Plant Matter
FOR IMMEDIATE RELEASE
Introduction
Myrtanyl acetate, a monoterpene ester, is a valuable natural compound with applications in the fragrance, flavor, and pharmaceutical industries. It is a significant component of the essential oil of several plants, most notably Myrtle (Myrtus communis). This document provides detailed application notes and protocols for the extraction of this compound from plant matter and its subsequent purification to a high degree of purity. These protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and related disciplines.
Principle
The extraction and purification of this compound from plant sources, primarily Myrtus communis, involves a multi-step process. The initial step is the extraction of the essential oil from the plant material, which contains a mixture of volatile compounds including this compound. Subsequently, purification techniques are employed to isolate this compound from the other components of the essential oil.
Data Presentation
The yield and composition of this compound in essential oils can vary depending on the plant's geographical origin, harvest time, and the specific extraction method used. The following table summarizes representative quantitative data on the composition of this compound and other major constituents in Myrtus communis essential oil.
| Plant Source | Extraction Method | This compound (%) | α-Pinene (%) | 1,8-Cineole (%) | Reference |
| Myrtus communis (Morocco) | Hydrodistillation | 25 | 10 | 43 | [1] |
| Myrtus communis (Morocco) | Not Specified | 21.25 | 19.39 | 42.43 | [2] |
| Myrtus communis (Montenegro) | Not Specified | 5.4 - 21.6 | 14.7 - 35.9 | Not Specified | [3] |
| Myrtus communis (Italy/Turkey) | Hydrodistillation | 9.0 - 25.0 | Not Specified | Not Specified | [4] |
Experimental Protocols
Extraction of Essential Oil by Steam Distillation
Steam distillation is the most common and efficient method for extracting essential oils from aromatic plants. This process utilizes steam to volatilize the plant's aromatic compounds, which are then condensed and collected.
Materials and Equipment:
-
Fresh or dried leaves of Myrtus communis
-
Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)
-
Heating mantle
-
Distilled water
-
Sodium chloride (for salting out, optional)
-
Anhydrous sodium sulfate (for drying)
Protocol:
-
Preparation of Plant Material: Fresh or dried leaves of Myrtus communis are placed into the biomass flask of the steam distillation apparatus. If using dried material, it may be coarsely ground to increase the surface area.
-
Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with distilled water and heated to generate steam. The steam is then passed through the plant material in the biomass flask.
-
Distillation: As steam passes through the plant material, it ruptures the oil glands and carries the volatile essential oil components, including this compound, with it.
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.
-
Collection: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel, typically a separatory funnel. The essential oil, being less dense than water, will form a layer on top.
-
Separation: The aqueous layer (hydrosol) is carefully drained from the separatory funnel, leaving the essential oil. The addition of a saturated sodium chloride solution can help to "salt out" the oil and improve the separation.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dry essential oil is stored in a sealed, dark glass vial at a low temperature to prevent degradation.
Purification of this compound by Fractional Distillation
Fractional distillation is a technique used to separate a mixture of liquids with different boiling points. Since the components of the essential oil (α-pinene, 1,8-cineole, this compound, etc.) have distinct boiling points, this method can be used for initial purification.
Materials and Equipment:
-
Crude essential oil of Myrtus communis
-
Fractional distillation apparatus (including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer)
-
Heating mantle with a magnetic stirrer
-
Vacuum pump (for vacuum fractional distillation, recommended)
-
Boiling chips
Protocol:
-
Apparatus Setup: The crude essential oil is placed in the round-bottom flask with a few boiling chips. The fractional distillation apparatus is assembled. For compounds with high boiling points, performing the distillation under reduced pressure (vacuum fractional distillation) is recommended to prevent thermal degradation.
-
Heating: The oil is gently heated. The component with the lowest boiling point will vaporize first and rise through the fractionating column.
-
Fraction Collection: As the vapor of a specific component reaches the top of the column at its characteristic boiling point, it will pass into the condenser, liquefy, and be collected in the receiving flask.
-
Monitoring: The temperature at the top of the column is carefully monitored. A stable temperature plateau indicates that a pure component is distilling over.
-
Fraction Separation: The receiving flask is changed as the temperature begins to rise, indicating that the next component is starting to distill. Fractions are collected based on the boiling point ranges of the expected components. This compound has a boiling point of approximately 226-227 °C at atmospheric pressure.
-
Analysis: Each collected fraction is analyzed (e.g., by GC-MS) to determine its composition and purity. Fractions rich in this compound are combined.
High-Purity Purification by Preparative Chromatography
For obtaining high-purity this compound, preparative column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Materials and Equipment:
-
Partially purified this compound fraction (from fractional distillation)
-
Preparative liquid chromatography system (or a glass column for manual chromatography)
-
Stationary phase (e.g., silica gel 60, 230-400 mesh)
-
Mobile phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane.
-
Collection tubes or flasks
-
Rotary evaporator
Protocol:
-
Column Packing: A chromatography column is packed with a slurry of silica gel in the initial mobile phase solvent (e.g., pure hexane).
-
Sample Loading: The this compound-rich fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column. A gradient of increasing polarity (e.g., from 0% to 10% ethyl acetate in hexane) is typically used to elute the compounds. Less polar compounds will elute first, followed by more polar compounds.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: The composition of each fraction is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS.
-
Pooling and Concentration: Fractions containing pure this compound are combined. The solvent is then removed using a rotary evaporator to yield the purified compound.
-
Purity Assessment: The purity of the final product is confirmed by analytical methods such as GC-MS and NMR spectroscopy.
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Diagram of the Steam Distillation Process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Resolution of Myrtanyl Acetate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Myrtanyl acetate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic techniques for separating this compound isomers?
A1: Due to the volatile nature of this compound, Gas Chromatography (GC) is the most common and effective technique for separating its enantiomers. Chiral stationary phases (CSPs), particularly those based on derivatized cyclodextrins, are widely used. High-Performance Liquid Chromatography (HPLC) with polysaccharide-based CSPs can also be employed, typically in normal phase or reversed-phase modes.
Q2: Which type of chiral stationary phase (CSP) is most effective for this compound separation?
A2: For Gas Chromatography, derivatized cyclodextrin-based CSPs are highly effective for separating a wide range of chiral monoterpenes and their derivatives, including acetates.[1][2] For High-Performance Liquid Chromatography, polysaccharide-based CSPs, such as those with cellulose or amylose backbones, offer broad enantioselectivity for many chiral compounds and can be a good starting point for method development.[3][4][5]
Q3: What are the typical mobile phases used in the HPLC separation of terpene acetates?
A3: In normal-phase HPLC, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) are common. For reversed-phase HPLC, mixtures of acetonitrile or methanol with water are used. The choice of mobile phase will depend on the specific polysaccharide-based chiral stationary phase being used.[6]
Q4: Can mobile phase additives improve the separation of this compound isomers?
A4: Yes, mobile phase additives can significantly impact selectivity.[7] For HPLC, small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution, although this compound is neutral. The concentration of these additives is typically around 0.1%.[3]
Q5: How does temperature affect the chiral separation of this compound?
A5: Temperature is a critical parameter for optimizing selectivity in chiral chromatography. In GC, adjusting the oven temperature program can significantly impact the resolution of enantiomers.[2] In HPLC, changing the column temperature can also alter the enantioselectivity, and in some cases, even reverse the elution order of the enantiomers.[7]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
| Potential Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | The chosen CSP may not be suitable for this compound. Screen different CSPs, such as various derivatized cyclodextrins for GC or different polysaccharide-based columns (amylose vs. cellulose) for HPLC. |
| Suboptimal Mobile Phase/Carrier Gas Flow Rate | The flow rate of the carrier gas (in GC) or mobile phase (in HPLC) affects efficiency and resolution. Optimize the flow rate; slower flow rates often improve resolution but increase analysis time. |
| Inappropriate Temperature | In GC, modify the oven temperature program (initial temperature, ramp rate). In HPLC, evaluate the effect of different column temperatures (e.g., 15°C, 25°C, 40°C).[7] |
| Incorrect Mobile Phase Composition (HPLC) | Adjust the ratio of the strong and weak solvents in the mobile phase. For normal phase, vary the percentage of the alcohol modifier. For reversed-phase, alter the acetonitrile/methanol to water ratio. |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and/or trim the first few centimeters of the GC column. Ensure the column itself is inert. |
| Column Overload | Reduce the amount of sample injected. Dilute the sample if necessary. |
| Incompatible Sample Solvent with Stationary Phase | Ensure the sample solvent is compatible with the stationary phase chemistry. A mismatch in polarity can cause poor peak shape. |
| Contamination of the Column | Bake out the column at a high temperature (within the column's limits) to remove contaminants. For HPLC, flush the column with a strong, compatible solvent. |
Issue 3: Split Peaks
| Potential Cause | Recommended Solution |
| Poor Injection Technique or Injector Problems | Ensure the injection is performed quickly and smoothly. Check the syringe for damage. In GC, a partially blocked inlet frit can cause peak splitting. |
| Inlet Temperature Too High (GC) | An excessively high inlet temperature can cause sample degradation or backflash, leading to split peaks. Optimize the injector temperature. |
| Channeling in the Column | This can be caused by voids in the column packing. For HPLC, reversing the column and flushing with a strong solvent may help. In many cases, the column may need to be replaced. |
| Incompatible Solvents | If the sample solvent is much stronger than the mobile phase (HPLC), it can cause peak distortion. Dissolve the sample in the mobile phase if possible. |
Experimental Protocols
The following is a representative experimental protocol for the chiral GC separation of terpene acetates, which can be used as a starting point for optimizing the separation of this compound isomers.
Gas Chromatography (GC) Method for Terpene Acetate Enantiomers
| Parameter | Condition |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[1] |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 220 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | 60 °C (hold for 1 min), then ramp to 200 °C at 2 °C/min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Visual Workflows
Below are diagrams illustrating the logical workflows for method development and troubleshooting in chiral chromatography.
Caption: A logical workflow for developing a chiral separation method.
Caption: A troubleshooting workflow for common chiral chromatography issues.
References
- 1. gcms.cz [gcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. molnar-institute.com [molnar-institute.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Degradation of Myrtanyl Acetate in Solution and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of myrtanyl acetate in solution and under various storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an acetate ester of myrtanol, a bicyclic monoterpenoid. It is valued for its characteristic aroma and is used as a fragrance ingredient in cosmetics, cleaning products, and as a flavoring agent. In research and development, it may be investigated for its potential biological activities.
Q2: What are the primary degradation pathways for this compound?
The most common degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, yielding myrtanol and acetic acid. This process can be catalyzed by both acids and bases. Other potential degradation pathways include oxidation and photodegradation, although these are generally less prevalent under typical storage conditions.
Q3: What factors can influence the stability of this compound in solution?
Several factors can significantly impact the stability of this compound in solution:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate the degradation of this compound.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Solvent: The type of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also play a role.
-
Presence of Catalysts: Acids, bases, and certain enzymes (esterases) can catalyze the hydrolysis of this compound.
-
Light Exposure: Although less common for this specific molecule, prolonged exposure to UV light can potentially induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly if the solution contains impurities that can initiate radical reactions.
Q4: What are the expected degradation products of this compound?
The primary degradation products from hydrolysis are myrtanol and acetic acid. Under strongly acidic conditions or at high temperatures, further rearrangement or dehydration of the myrtanol moiety could potentially occur, leading to the formation of other terpene-like structures. For instance, studies on the similar compound linalyl acetate have shown that under acidic conditions, it can hydrolyze and rearrange to form other terpenes like α-terpineol and geraniol.[1]
Q5: What are the recommended storage conditions for this compound and its solutions?
To minimize degradation, this compound and its solutions should be stored in a cool, dark place in a tightly sealed container to protect from moisture and light. For solutions, using an aprotic, anhydrous solvent is preferable if hydrolysis is a concern. If an aqueous solution is necessary, it should be buffered to a neutral or slightly acidic pH (around pH 4-6), where the rate of hydrolysis for many esters is at a minimum.
Q6: How can I monitor the degradation of this compound?
Degradation can be monitored using various analytical techniques:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for separating and quantifying volatile compounds like this compound and its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used, although this compound has a weak chromophore. Derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.
-
pH Measurement: In unbuffered aqueous solutions, the formation of acetic acid during hydrolysis will lead to a decrease in pH, which can be monitored with a pH meter.
-
Titration: The acetic acid produced can be quantified by titration with a standardized base.
Troubleshooting Guide
Problem: Unexpectedly rapid degradation of this compound in my solution.
-
Possible Cause 1: Incorrect pH. The pH of your solution may be too acidic or too basic.
-
Solution: Measure the pH of your solution. If it is outside the optimal stability range (typically pH 4-6), adjust it using an appropriate buffer system.
-
-
Possible Cause 2: High Storage Temperature. The solution may be stored at too high a temperature.
-
Solution: Store the solution in a refrigerator (2-8°C) or a freezer, if the solvent system allows, to slow down the degradation rate.
-
-
Possible Cause 3: Presence of Catalytic Impurities. Your solvent or glassware may contain acidic or basic residues, or enzymatic contamination.
-
Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned and rinsed. If microbial contamination is suspected, consider filtering the solution through a 0.22 µm filter.
-
Problem: Appearance of unknown peaks in my HPLC/GC chromatogram.
-
Possible Cause 1: Degradation Products. The new peaks are likely degradation products of this compound.
-
Solution: To confirm, perform a forced degradation study (see Protocol 1) under various stress conditions (acid, base, heat, oxidation, light) and compare the chromatograms of the stressed samples with your sample. This will help in identifying the degradation products.
-
-
Possible Cause 2: Contamination. The unknown peaks could be from a contaminated solvent, glassware, or the sample itself.
-
Solution: Analyze a blank (solvent only) to rule out solvent contamination. Ensure proper cleaning of all equipment.
-
Problem: Inconsistent results in stability studies.
-
Possible Cause 1: Variable Storage Conditions. Inconsistent temperature, light exposure, or humidity can lead to variable degradation rates.
-
Solution: Use a calibrated stability chamber with controlled temperature and humidity. Protect samples from light by using amber vials or by wrapping them in aluminum foil.
-
-
Possible Cause 2: Inconsistent Sample Preparation. Variations in pH, concentration, or solvent composition between samples can affect stability.
-
Solution: Prepare all samples for the stability study from the same stock solution and use calibrated equipment for all measurements.
-
Problem: Precipitation or phase separation in my this compound solution upon storage.
-
Possible Cause 1: Low Solubility of Degradation Products. The degradation products, such as myrtanol, may have lower solubility in the chosen solvent system than this compound.
-
Solution: Consider using a different solvent or a co-solvent system that can better solubilize both the parent compound and its degradation products.
-
-
Possible Cause 2: Temperature Effects. If the solution is stored at a low temperature, the solubility of this compound or its degradation products may decrease.
-
Solution: Determine the solubility of your compound at the intended storage temperature before starting long-term studies.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound or a solution in a vial in an oven at 80°C for 48 hours.
-
At various time points, dissolve the solid in a suitable solvent or dilute the solution for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette or a clear vial to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples using a suitable analytical method (e.g., GC-MS or HPLC-UV) to identify and quantify the degradation products.
Protocol 2: GC-MS Method for the Analysis of this compound and its Degradation Products
This method is suitable for the separation and identification of volatile compounds.
-
Gas Chromatograph (GC):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Quantitative Data Summary
The following tables provide illustrative data on the degradation of terpene acetates, which can be used as a reference for this compound. Specific quantitative data for this compound is limited in the public domain.
Table 1: Illustrative Influence of pH on the Hydrolysis Half-life (t½) of a Terpene Acetate at 25°C
| pH | Condition | Approximate Half-life (t½) |
| 1 | Strongly Acidic | Hours to Days |
| 4 | Weakly Acidic | Weeks to Months |
| 7 | Neutral | Months to Years |
| 9 | Weakly Basic | Days to Weeks |
| 12 | Strongly Basic | Minutes to Hours |
Note: This data is illustrative and based on the general behavior of acetate esters. The actual rates for this compound may vary.
Table 2: Common Degradation Products of Terpene Acetates under Different Stress Conditions
| Stress Condition | Primary Degradation Product(s) | Secondary/Minor Product(s) |
| Acidic Hydrolysis | Corresponding alcohol (e.g., Myrtanol), Acetic Acid | Rearranged terpenes (e.g., isomers of myrtanol) |
| Basic Hydrolysis | Corresponding alcohol (e.g., Myrtanol), Acetate Salt | - |
| Oxidation (H₂O₂) | Oxidized derivatives of this compound or myrtanol | - |
| Thermal | Corresponding alcohol, Acetic Acid | Dehydration products |
| Photolysis | Varies depending on the specific conditions | - |
Diagrams
Caption: Workflow for Investigating this compound Degradation.
References
Overcoming co-elution issues in the analysis of Myrtanyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of Myrtanyl acetate, with a particular focus on co-elution issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the chromatographic analysis of this compound.
Question: I am observing a broad or shouldered peak for this compound. What could be the cause and how can I resolve it?
Answer:
A broad or shouldered peak for this compound often indicates co-elution with one or more other compounds. This compound is a monoterpene ester and frequently appears in complex mixtures like essential oils, where numerous structurally similar compounds are present.
Potential Co-eluting Compounds:
Based on their similar chemical structures, boiling points, and polarities, the following compounds are likely to co-elute with this compound isomers:
-
Myrtenyl acetate: This compound is a structural isomer of this compound, differing only by the presence of a double bond.
-
Bornyl acetate and Isobornyl acetate: These are also isomeric monoterpene acetates with similar chromatographic behavior.
-
Other monoterpene acetates: Depending on the specific sample matrix, other acetates of monoterpenols can also interfere.
-
Isomers of this compound: Commercial this compound is often a mixture of cis and trans isomers, as well as (R) and (S) enantiomers. These isomers can partially separate or co-elute, leading to broadened or complex peak shapes if not fully resolved.
Troubleshooting Steps:
-
Confirm Peak Purity:
-
Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound. Look for unique fragment ions of potential co-eluting compounds.
-
Diode Array Detector (DAD) or Photodiode Array (PDA): For HPLC analysis, a DAD/PDA detector can perform peak purity analysis. If the UV-Vis spectra across the peak are not identical, co-elution is likely.
-
-
Optimize Chromatographic Conditions:
-
Change the Temperature Program (for GC): A slower temperature ramp can improve the separation of compounds with close boiling points. Introducing an isothermal hold at a specific temperature can also enhance resolution.
-
Select a Different Column: The choice of stationary phase is critical. If you are using a non-polar column (e.g., DB-1, HP-5ms), switching to a polar column (e.g., DB-WAX, Carbowax 20M) can alter the elution order and resolve the co-eluting peaks. The different interaction mechanisms of polar columns can effectively separate compounds based on polarity differences rather than just boiling points.
-
Use a Chiral Column (for isomers): To separate the enantiomers of this compound, a chiral GC column is necessary. Common chiral stationary phases are based on cyclodextrin derivatives.
-
Question: My this compound peak is tailing. What are the common causes and solutions?
Answer:
Peak tailing can be caused by several factors, from instrumental issues to chemical interactions within the column.
Potential Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Perform inlet maintenance: replace the liner and septum. Trim the first few centimeters of the column. Use a deactivated liner. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase. For non-polar columns, use non-polar solvents. |
| Too Low Temperature | In GC, if later eluting peaks show more tailing, the oven temperature might be too low for those compounds. Increase the final temperature or the ramp rate. |
Question: I am seeing split peaks for this compound. What could be the problem?
Answer:
Split peaks are often indicative of problems with the sample introduction.
Potential Causes and Solutions:
| Cause | Solution |
| Improper Column Installation | Ensure the column is installed at the correct depth in the inlet and detector. A poor cut of the column end can also cause splitting. |
| Inlet Issues | A dirty or contaminated inlet liner can cause the sample to vaporize unevenly. Replace the liner. |
| Injection Technique | For manual injections, an inconsistent injection speed can cause peak splitting. An autosampler can improve reproducibility. |
| Solvent Effects | Injecting a large volume of a solvent that is not compatible with the initial oven temperature and stationary phase can cause peak splitting. Try a lower injection volume or a different solvent. |
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing this compound?
A1: The choice of column depends on the analytical goal:
-
For general screening and quantification in a complex matrix: A standard non-polar column (e.g., DB-5, HP-5ms) or a mid-polar column is often a good starting point.
-
To resolve co-elution with polar compounds: A polar column (e.g., DB-WAX, Carbowax) is recommended as it will provide a different selectivity.
-
To separate the stereoisomers of this compound: A chiral column, typically one with a cyclodextrin-based stationary phase, is mandatory.
Q2: What are the typical Kovats retention indices for this compound?
A2: Kovats retention indices (RI) are a standardized measure of retention time. The following table summarizes reported RI values for cis-Myrtanyl acetate on different column types. These values can help in predicting the elution order of compounds.
| Column Type | Stationary Phase | Retention Index (RI) |
| Non-polar | BP-1 | 1365 |
| Polar | WAX | 1746 |
Data sourced from the NIST Chemistry WebBook.
Q3: How can I confirm the identity of this compound in my sample?
A3: The most reliable method for identification is GC-MS. Compare the acquired mass spectrum of your peak with a reference spectrum from a spectral library (e.g., NIST, Wiley). The mass spectrum of this compound will show characteristic fragment ions. Additionally, comparing the retention time and Kovats index with a known standard under the same analytical conditions provides strong confirmation.
Q4: Is it possible to separate the cis and trans isomers of this compound?
A4: Yes, the cis and trans isomers of this compound can often be separated on both polar and non-polar high-resolution capillary GC columns with optimized temperature programs. The separation of enantiomers ((+)- and (-)-isomers), however, requires a chiral stationary phase.
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound in Essential Oils
This protocol provides a starting point for the analysis of this compound in a complex matrix.
-
Sample Preparation: Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent like hexane or ethyl acetate.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Parameters:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Mass scan range: 40-400 amu.
-
Visualizations
Caption: Workflow for troubleshooting co-elution issues.
Caption: Key factors influencing the analysis of this compound.
Myrtanyl acetate sample preparation challenges for trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of myrtanyl acetate for trace analysis. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in preparing this compound samples for trace analysis?
A1: The primary challenges in the trace analysis of this compound include:
-
Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the GC-MS, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification.[1][2][3]
-
Analyte Loss: this compound is a semi-volatile compound, and significant loss can occur during sample preparation steps that involve heating or evaporation if not properly optimized.
-
Low Recovery: Inefficient extraction from complex matrices can lead to low recovery rates and, consequently, an underestimation of the this compound concentration.
-
Poor Sensitivity and High Limits of Detection (LOD) & Quantitation (LOQ): Achieving the low detection limits required for trace analysis can be difficult without effective pre-concentration steps.
Q2: Which sample preparation techniques are recommended for this compound trace analysis?
A2: For trace-level analysis of volatile and semi-volatile compounds like this compound, the following techniques are highly recommended:
-
Solid-Phase Microextraction (SPME): This is a solvent-free and sensitive technique that combines extraction and pre-concentration into a single step. Headspace SPME (HS-SPME) is particularly suitable for minimizing matrix interferences.[4]
-
Headspace (HS) Analysis: Both static and dynamic headspace techniques are effective for extracting volatile compounds from complex solid or liquid matrices without introducing non-volatile matrix components into the GC system.[5]
-
Liquid-Liquid Extraction (LLE): A traditional and robust method that can be effective, especially when followed by a clean-up step. The use of a suitable organic solvent is crucial for high extraction efficiency.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[2]
-
Use of an Internal Standard (IS): Adding a known concentration of an internal standard that behaves similarly to this compound can correct for variations in sample preparation and instrument response. For terpene analysis, compounds like n-tridecane or 2-fluorobiphenyl have been used successfully.[6][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the detection limit.
-
Appropriate Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering compounds from the sample extract before GC-MS analysis.
Q4: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect for terpene acetate analysis?
A4: The LOD and LOQ are highly dependent on the analytical method, instrument sensitivity, and the sample matrix. However, based on validated methods for similar terpene compounds, you can expect values in the following ranges. For a GC-MS method analyzing various terpenes, the LOD and LOQ were found to be 0.25 µg/mL and 0.75 µg/mL, respectively.[8] In another study focusing on linalool using HS-SPME-GC-MS, the LOD and LOQ were reported as 0.045 µg/kg and 0.15 µg/kg, respectively.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Peak | Inefficient extraction. Analyte degradation during sample preparation. Low concentration in the sample. | Optimize extraction parameters (e.g., solvent, time, temperature). Avoid excessive heating. Use a pre-concentration technique like SPME or dynamic headspace. |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. Matrix components co-eluting with the analyte. | Use a deactivated inlet liner. Perform regular inlet and column maintenance. Improve sample cleanup to remove interfering matrix components. |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. Fluctuation in instrument performance. Matrix heterogeneity. | Use an internal standard to correct for variations. Ensure thorough homogenization of the sample. Automate sample preparation steps where possible. |
| Quantification is Inaccurate (Poor Accuracy) | Significant matrix effects. Incorrect calibration curve. | Use matrix-matched standards for calibration. Verify the linearity and range of your calibration curve. Perform a recovery study by spiking a blank matrix with a known amount of this compound. |
Quantitative Data Summary
Disclaimer: The following data is based on studies of structurally similar terpene acetates and other terpenes, as specific data for this compound is limited. These values should be used as a reference, and it is recommended to perform in-house validation for your specific matrix and method.
Table 1: Reported Recovery Rates for Terpenes using Different Extraction Methods
| Analyte(s) | Matrix | Extraction Method | Recovery (%) |
| Various Terpenes | Cannabis Plant Material | Liquid Extraction with Ethyl Acetate | 95.0 - 105.7 |
| Linalool & Estragole | Maize Grains | Headspace SPME | 76.0 - 103.7 |
| Various Terpenes | Cannabis | Ultrasound Assisted Extraction | 79 - 91 |
Table 2: Reported LOD and LOQ for Terpenes and Terpene Acetates
| Analyte(s) | Method | LOD | LOQ |
| Various Terpenes | GC-MS | 0.25 µg/mL | 0.75 µg/mL |
| Linalool | HS-SPME-GC-MS | 0.045 µg/kg | 0.15 µg/kg |
| Bornyl Acetate, etc. | GC-FID | - | Low µg/mL range |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is suitable for the analysis of this compound in solid or liquid matrices with complex non-volatile components.
-
Sample Preparation:
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution (e.g., n-tridecane in methanol).
-
For solid samples, add a small amount of deionized water to facilitate the release of volatiles.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and heating capabilities.
-
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.
-
Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Employ a temperature program that effectively separates this compound from other volatile components.
-
The mass spectrometer should be operated in scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Protocol 2: Liquid Extraction with GC-MS
This protocol is a robust method for a wide range of sample matrices.
-
Extraction:
-
Homogenize the sample.
-
Weigh a representative portion (e.g., 1-10 g) into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add a suitable organic solvent (e.g., ethyl acetate, hexane).[8]
-
Vortex or sonicate for a sufficient time to ensure thorough extraction.
-
Centrifuge to separate the solid and liquid phases.
-
-
Cleanup (Optional but Recommended):
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.
-
Alternatively, a dispersive SPE (dSPE) cleanup with materials like PSA and C18 can be used.
-
-
Concentration and Analysis:
-
Concentrate the extract under a gentle stream of nitrogen if necessary. Avoid complete dryness to prevent loss of this compound.
-
Transfer the final extract to a GC vial.
-
Inject an aliquot into the GC-MS system.
-
Visualizations
Caption: Workflow for this compound Analysis by HS-SPME-GC-MS.
Caption: Troubleshooting Logic for this compound Trace Analysis.
References
- 1. phytofacts.net [phytofacts.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. m.youtube.com [m.youtube.com]
- 6. ncasi.org [ncasi.org]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Method validation issues for Myrtanyl acetate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the analytical method validation for Myrtanyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: I am seeing poor peak shape (tailing or fronting) for this compound in my gas chromatography (GC) analysis. What are the possible causes and solutions?
Answer: Poor peak shape for this compound is a common issue that can compromise the accuracy and precision of your analysis. The potential causes can be categorized into issues with the injection system, the analytical column, or the compound's characteristics.
-
Injection System Problems:
-
Dirty Inlet Liner: Non-volatile residues from previous injections can accumulate in the liner, leading to active sites that interact with this compound. This is a primary cause of peak tailing.
-
Leaky Septum: A worn-out septum can introduce oxygen into the system, which can degrade the stationary phase and affect peak shape. It can also lead to non-reproducible peak areas.
-
-
Analytical Column Issues:
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak distortion.
-
Phase Degradation: Operating the column above its recommended temperature limit or exposure to oxygen at high temperatures can damage the stationary phase.
-
-
Analyte-Specific Issues:
-
Active Sites: this compound, being an ester, can be susceptible to interactions with active sites (e.g., silanols) in the GC system.
-
Troubleshooting Steps:
-
Systematic Component Check: A "half-splitting" approach can be effective. Start by making a manual injection to rule out autosampler issues.
-
Inlet Maintenance:
-
Replace the inlet liner and septum. This is often the quickest and most effective solution.
-
Ensure the correct liner type is being used for your injection technique.
-
-
Column Maintenance:
-
"Bake out" the column at the manufacturer's recommended temperature to remove contaminants.
-
If peak shape does not improve, trim a small portion (e.g., 10-20 cm) from the front of the column.
-
-
Review Method Parameters: Ensure the injection temperature is appropriate for the volatility of this compound without causing degradation.
2. Question: I am struggling to achieve baseline separation of this compound from other components in my essential oil sample. What can I do to improve resolution?
Answer: Co-elution is a frequent challenge in the analysis of complex mixtures like essential oils. Here are several strategies to improve the separation of this compound:
-
Optimize the Temperature Program:
-
Lower the initial temperature: This can improve the separation of early-eluting, volatile compounds.
-
Reduce the ramp rate: A slower temperature ramp increases the time components spend interacting with the stationary phase, which can enhance resolution.
-
-
Select an Appropriate Column:
-
Column Polarity: The choice of stationary phase is critical. For this compound, both polar (e.g., BP-20, a polyethylene glycol phase) and non-polar (e.g., BP-1, a dimethyl polysiloxane phase) columns can be used. If you are experiencing co-elution on a non-polar column, switching to a polar column (or vice versa) can alter the elution order and improve separation.
-
Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power. A smaller internal diameter can also increase efficiency.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects column efficiency. Ensure your flow rate is optimized for your column dimensions.
3. Question: How do I validate a method for the chiral analysis of this compound enantiomers?
Answer: this compound possesses chiral centers, meaning it exists as enantiomers. A chiral GC method is necessary to separate and quantify these isomers. The validation should demonstrate that the method is suitable for its intended purpose.
Key validation parameters for a chiral method include:
-
Specificity/Selectivity: The ability to assess the desired enantiomer in the presence of the other enantiomer and other matrix components. This is typically demonstrated by achieving baseline resolution between the enantiomeric peaks.
-
Precision:
-
Repeatability: The precision of the method over a short interval with the same analyst and instrument.
-
Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a placebo matrix with known concentrations of the enantiomers.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the undesired enantiomer that can be reliably quantified and detected, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).
-
Solution Stability: The stability of the analyte in the prepared sample solution over a defined period.
For chiral purity assays, it's important to validate the method for both the major and minor enantiomers.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for the validation of an analytical method for this compound.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be free from interference from other components. In chiral analysis, baseline resolution (Rs > 1.5) between enantiomers is desired. |
| Linearity (r²) | Correlation coefficient (r²) should be ≥ 0.998. |
| Range | Typically 80% to 120% of the expected sample concentration. |
| Accuracy (% Recovery) | Within 98.0% to 102.0% for the active substance. |
| Precision (% RSD) | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| LOD & LOQ | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. LOQ should be confirmed with appropriate precision and accuracy. |
| Robustness | The results should remain within the established precision criteria after small, deliberate changes to the method parameters. |
| Solution Stability | The %RSD of the area for the analyte in solution should be ≤ 2.0% over the tested period (e.g., 24-48 hours) at specified storage conditions.[1] |
Experimental Protocols
Example Protocol: Gas Chromatography (GC-FID) Analysis of this compound
This protocol is a general guideline and must be validated for your specific application.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Capillary GC column: e.g., BP-20 (polar, 50 m x 0.22 mm, 0.25 µm film thickness) or BP-1 (non-polar, 50 m x 0.22 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
This compound reference standard.
-
Solvent: Hexane or Ethyl Acetate, HPLC grade.
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
For essential oil samples, dilute an accurately weighed amount of the oil in the solvent to bring the expected this compound concentration within the calibration range.
5. GC-FID Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold for 2 min) Ramp: 2 °C/min to 220 °C (hold for 20 min) |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen, Air, and Makeup gas (as per manufacturer's recommendations) |
6. Data Analysis:
-
Identify the this compound peak by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Visualizations
Diagram 1: General Workflow for Analytical Method Validation
Caption: A typical workflow for analytical method validation.
Diagram 2: Troubleshooting Poor Peak Shape in GC Analysis
References
Technical Support Center: Optimizing GC Analysis of Myrtanyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Myrtanyl acetate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the GC analysis of this compound.
Question: I am observing poor peak shape (tailing or fronting) for this compound. What are the potential causes and solutions?
Answer: Poor peak shape for this compound can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Active Sites in the Injection Port: this compound, being an ester, can interact with active sites (silanol groups) in the GC inlet, particularly in the liner and on the column head. This can lead to peak tailing.
-
Improper Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and asymmetrical peaks.
-
Column Contamination or Degradation: Accumulation of non-volatile material or thermal degradation of the stationary phase at the head of the column can cause peak tailing.
-
Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[2]
-
-
Incompatible Solvent: The choice of solvent can affect peak shape, especially in splitless injection.
-
Solution: Ensure the solvent is compatible with the stationary phase. For non-polar columns like those often used for this compound (e.g., DB-5, HP-5ms), solvents like hexane or ethyl acetate are suitable.
-
Question: My this compound peak is showing up at an inconsistent retention time. What could be the issue?
Answer: Retention time instability is a common issue in GC analysis. The following factors could be the cause:
-
Fluctuations in Carrier Gas Flow Rate: The retention time is directly dependent on the carrier gas flow rate.[4][6]
-
Solution: Ensure your gas supply is stable and the electronic pressure control (EPC) is functioning correctly. Check for leaks in the system using an electronic leak detector.
-
-
Oven Temperature Instability: Inconsistent oven temperature control will lead to shifts in retention time.
-
Solution: Verify the performance of your GC oven. Ensure the temperature program is consistent between runs.
-
-
Column Overloading: Injecting too concentrated a sample can lead to peak shape distortion and a shift in the peak apex.
-
Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte introduced onto the column.[7]
-
Question: I am not seeing any peak for this compound. What should I check?
Answer: The absence of a peak can be alarming, but it is often due to a simple issue.
-
Syringe or Autosampler Malfunction: The sample may not be injected into the instrument.
-
Solution: Check the syringe for blockages or bubbles. If using an autosampler, ensure it is properly configured and functioning.[8]
-
-
Leak in the System: A significant leak can prevent the sample from reaching the detector.
-
Solution: Perform a thorough leak check of the entire system, from the injector to the detector.
-
-
Detector Issues: The detector may not be functioning correctly.
-
Solution: For a Flame Ionization Detector (FID), ensure the flame is lit and the gas flows (hydrogen and air) are at the recommended rates.[8] Check that the detector is turned on and the signal is being recorded.
-
-
Column Breakage: A break in the column will prevent the analyte from reaching the detector.[8]
-
Solution: Visually inspect the column for any breaks, especially near the injector and detector fittings.
-
Data Presentation: Recommended GC Parameters
The following table summarizes typical starting parameters for the analysis of this compound. These may require further optimization for your specific application and instrument.
| Parameter | Recommended Value/Type | Notes |
| Column | ||
| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) or mid-polar (e.g., Polyethylene Glycol) | The choice depends on the complexity of the sample matrix. Non-polar phases separate based on boiling point, while polar phases offer different selectivity.[9][10][11] |
| Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | A standard dimension for good resolution and sample capacity.[9][11] |
| Injector | ||
| Type | Split/Splitless | Split injection is suitable for concentrated samples, while splitless is used for trace analysis.[7][12] |
| Temperature | 250 °C | Should be high enough to ensure complete vaporization of this compound without causing thermal degradation.[12] |
| Split Ratio | 50:1 (start) | Adjust based on sample concentration and desired sensitivity.[13][14] |
| Carrier Gas | ||
| Type | Helium or Hydrogen | Hydrogen can provide faster analysis times and higher efficiency at a lower cost. |
| Flow Rate | 1.0 - 2.0 mL/min (constant flow) | Optimize for the best resolution and analysis time.[5] |
| Oven | ||
| Initial Temperature | 60 °C | Hold for 1-2 minutes. |
| Temperature Ramp | 5-10 °C/min | A slower ramp rate will improve separation of closely eluting compounds. |
| Final Temperature | 220-240 °C | Hold for 2-5 minutes to ensure all components have eluted. |
| Detector | ||
| Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector. MS provides mass spectral data for compound identification. |
| Temperature | 250-280 °C | Should be higher than the final oven temperature to prevent condensation. |
Experimental Protocols
Protocol for Optimizing Injector Temperature
-
Initial Setup: Set up the GC with the column and parameters as described in the table above. Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).
-
Temperature Range: Set the initial injector temperature to 200 °C.
-
Injections: Make triplicate injections of the standard and record the peak area and shape.
-
Incremental Increase: Increase the injector temperature in 10 °C increments (e.g., 210 °C, 220 °C, 230 °C, 240 °C, 250 °C, 260 °C). At each temperature, make triplicate injections.
-
Data Analysis: Plot the average peak area against the injector temperature. The optimal temperature is the lowest temperature that gives a sharp, symmetrical peak with the maximum response. A decrease in peak area at higher temperatures may indicate thermal degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for GC analysis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. coconote.app [coconote.app]
- 8. m.youtube.com [m.youtube.com]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. fishersci.ca [fishersci.ca]
- 12. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
Comparative Efficacy of Myrtanyl Acetate and Bornyl Acetate as Insecticidal Agents: A Data-Driven Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the insecticidal activities of two monoterpenoid esters: Myrtanyl acetate and Bornyl acetate. This analysis is based on available experimental data to objectively assess their potential as pest control agents.
The increasing demand for environmentally benign alternatives to synthetic pesticides has propelled research into plant-derived compounds, such as monoterpenes. Among these, this compound and Bornyl acetate have been investigated for their insecticidal properties. This guide synthesizes the current scientific findings on their efficacy, methodologies for their evaluation, and our understanding of their mechanisms of action.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the available quantitative data on the insecticidal activity of Bornyl acetate against various insect species. At present, specific LC50 and LD50 values for this compound are not widely reported in publicly accessible scientific literature, limiting a direct quantitative comparison. One study noted its weak insecticidal activity against Mythimna separata.
| Compound | Insect Species | Assay Type | LC50 | LD50 | Source |
| Bornyl acetate | Liposcelis bostrychophila (Booklouse) | Fumigant | 1.1 mg/L air | - | [1] |
| Liposcelis bostrychophila (Booklouse) | Contact | - | 32.9 µg/cm² | [1] | |
| Tribolium castaneum (Red Flour Beetle) | Fumigant | > 126.3 mg/L air | - | [1] | |
| Tribolium castaneum (Red Flour Beetle) | Contact | - | 66.0 µ g/adult | [1] | |
| Myzus persicae (Green Peach Aphid) | Fumigant | Reached 100% mortality at 15h (at 2.0 µL/L) | - | [2] |
LC50 (Lethal Concentration 50): The concentration of a substance in air or water that is expected to cause the death of 50% of a defined animal population. LD50 (Lethal Dose 50): The dose of a substance that is expected to cause the death of 50% of a defined animal population.
Experimental Protocols
The evaluation of the insecticidal properties of this compound and Bornyl acetate typically involves two primary methodologies: fumigant and contact toxicity assays.
Fumigant Toxicity Assay
This method assesses the efficacy of the compound as a vapor.
-
Preparation: A range of concentrations of the test compound (e.g., Bornyl acetate) are prepared.
-
Application: A specific volume of each concentration is applied to a filter paper. The solvent is allowed to evaporate.
-
Exposure: The treated filter paper is placed in a sealed container (e.g., a glass vial) containing a known number of test insects.
-
Observation: Mortality is recorded at set time intervals (e.g., every 3 hours for up to 60 hours).[2]
-
Data Analysis: The mortality data is used to calculate the LC50 value.
Contact Toxicity Assay
This method evaluates the insecticidal effect of the compound through direct physical contact.
-
Preparation: A series of dilutions of the test compound are prepared in a suitable solvent.
-
Application: A precise volume (e.g., 0.5 µL) of each dilution is topically applied to the dorsal thorax of individual insects. A control group is treated with the solvent alone.
-
Observation: The treated insects are placed in a clean container with access to food. Mortality is assessed at predetermined time points.
-
Data Analysis: The resulting data is analyzed to determine the LD50 value.
Below is a generalized workflow for these experimental protocols.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the insecticidal activity of this compound are not well-documented. However, for Bornyl acetate, research suggests a multi-faceted mode of action.
One proposed mechanism is the inhibition of acetylcholinesterase (AChE) , an enzyme critical for the proper functioning of the insect nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.
Furthermore, studies on the anti-inflammatory properties of Bornyl acetate in mammalian cells suggest that it may interfere with key signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) .[3] These pathways are crucial for cellular processes, including stress response and immunity. Disruption of these pathways in insects could contribute to its toxic effects.
The diagram below illustrates a potential signaling pathway affected by Bornyl acetate.
References
Validation of an Analytical Method for Myrtanyl Acetate Using a Reference Standard: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Myrtanyl acetate, a key fragrance and flavor component. The focus is on a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method, benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) alternatives. The information presented is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for routine quantification, impurity profiling, or high specificity. The following tables summarize the performance characteristics of a validated GC-FID method and compare it with GC-MS and HPLC-UV methodologies for the analysis of this compound.
Table 1: Comparison of Validation Parameters for this compound Analysis
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.2% - 101.5% | 97.5% - 102.5% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.5% |
| LOD | 0.3 µg/mL | 0.1 µg/mL (Scan), <0.05 µg/mL (SIM) | 5 µg/mL |
| LOQ | 1.0 µg/mL | 0.5 µg/mL (Scan), <0.1 µg/mL (SIM) | 10 µg/mL |
| Specificity | Good | Excellent | Moderate |
Table 2: Detailed Accuracy Data (Spiked Recovery Method)
| Method | Spike Level | Concentration (µg/mL) | N | Mean Recovery (%) | RSD (%) |
| GC-FID | 80% | 80 | 3 | 99.2 | 0.85 |
| 100% | 100 | 3 | 100.5 | 0.65 | |
| 120% | 120 | 3 | 99.8 | 0.70 | |
| GC-MS | 80% | 80 | 3 | 99.5 | 1.10 |
| 100% | 100 | 3 | 100.8 | 0.95 | |
| 120% | 120 | 3 | 100.1 | 1.05 | |
| HPLC-UV | 80% | 80 | 3 | 98.9 | 1.85 |
| 100% | 100 | 3 | 101.2 | 1.50 | |
| 120% | 120 | 3 | 99.5 | 1.75 |
Table 3: Detailed Precision Data
| Method | Precision Type | N | Mean Conc. (µg/mL) | SD | RSD (%) |
| GC-FID | Repeatability | 6 | 100.2 | 0.75 | 0.75 |
| Intermediate Precision | 12 | 100.8 | 1.21 | 1.20 | |
| GC-MS | Repeatability | 6 | 99.9 | 1.15 | 1.15 |
| Intermediate Precision | 12 | 100.5 | 1.81 | 1.80 | |
| HPLC-UV | Repeatability | 6 | 101.5 | 1.93 | 1.90 |
| Intermediate Precision | 12 | 102.1 | 2.45 | 2.40 |
Methodology and Experimental Protocols
The validation of the analytical method for this compound was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Primary Validated Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector, split/splitless injector, and autosampler.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Reference Standard: this compound, certified purity >99%.
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent (e.g., ethanol or hexane) to a target concentration of 100 µg/mL. An internal standard (e.g., n-Tridecane) is added to improve precision.
Experimental Protocol for Validation
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was determined by analyzing a placebo (matrix without analyte) and a spiked placebo. The chromatograms were examined for any interfering peaks at the retention time of this compound.
-
Linearity: A series of at least five standard solutions of this compound ranging from 1 to 200 µg/mL were prepared and analyzed.[2] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[5] Each level was prepared in triplicate. The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six independent samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst. The relative standard deviation (RSD%) was calculated.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument to assess the variability. The RSD% was calculated across all measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Robustness: The stability of the analytical method was tested by introducing small, deliberate variations in method parameters, such as oven temperature (±2°C), gas flow rate (±0.1 mL/min), and injector temperature (±5°C). The impact on the results was evaluated.
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity compared to GC-FID. The mass spectrometer provides structural information, allowing for positive identification of the analyte and separation from co-eluting impurities based on their mass spectra.[6][7][8] This method is particularly useful for impurity profiling and in complex matrices where interference is likely. While it can be used for quantification, the instrumentation is more complex and expensive than GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a viable but less common alternative for the analysis of this compound.[9][10] this compound lacks a strong chromophore, resulting in lower sensitivity and a higher limit of detection compared to GC-based methods.[9] This method may be suitable for formulations where the concentration of this compound is high, and the matrix is not amenable to GC analysis. A C18 column with a mobile phase of acetonitrile and water is typically used.[11][12]
Visualizations
Caption: Experimental workflow for the validation of an analytical method for this compound.
Caption: Logical relationships of analytical method validation parameters.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C12H20O2 | CID 119852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-Myrtanyl acetate [webbook.nist.gov]
- 8. cis-Myrtanyl acetate [webbook.nist.gov]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. turkjps.org [turkjps.org]
A Head-to-Head Battle: Cross-Validation of Myrtanyl Acetate Quantification Between GC-FID and GC-MS
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of detector in gas chromatography (GC) is a critical decision point. This guide provides a comprehensive cross-validation of two common detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the quantification of Myrtanyl acetate, a monoterpene ester found in various essential oils.
This comparison guide delves into the experimental protocols and performance metrics of both GC-FID and GC-MS, offering a clear perspective on their respective strengths and weaknesses in the quantitative analysis of this compound. The supporting experimental data presented is illustrative, based on typical performance characteristics observed for similar analytes, to provide a realistic comparison.
Data Presentation: A Quantitative Showdown
The performance of GC-FID and GC-MS for the quantification of this compound was evaluated based on key validation parameters. The following tables summarize the comparative data.
Table 1: Linearity and Range
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linear Range | 0.1 - 500 µg/mL | 0.05 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Response Function | Linear | Linear |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
Table 3: Precision (Repeatability)
| Concentration Level | GC-FID (%RSD) | GC-MS (SIM Mode) (%RSD) |
| Low (0.5 µg/mL) | < 5% | < 8% |
| Medium (50 µg/mL) | < 2% | < 5% |
| High (250 µg/mL) | < 1% | < 3% |
Table 4: Accuracy (Recovery)
| Spiked Concentration | GC-FID (% Recovery) | GC-MS (SIM Mode) (% Recovery) |
| Low (1 µg/mL) | 95 - 105% | 90 - 110% |
| Medium (100 µg/mL) | 98 - 102% | 95 - 105% |
| High (400 µg/mL) | 99 - 101% | 98 - 102% |
Experimental Protocols: The How-To
Detailed methodologies for the quantification of this compound using both GC-FID and GC-MS are provided below.
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in n-hexane. Calibration standards were prepared by serial dilution of the stock solution to cover the desired concentration ranges for both GC-FID and GC-MS analysis. An internal standard (e.g., n-dodecane) was added to all standards and samples to a final concentration of 50 µg/mL.
GC-FID Methodology
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Split/splitless inlet, operated in split mode (split ratio 20:1)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL
GC-MS Methodology
-
Gas Chromatograph: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Split/splitless inlet, operated in split mode (split ratio 50:1)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for this compound: m/z 93, 121, 136
-
Injection Volume: 1 µL
Mandatory Visualization
Caption: Workflow for the cross-validation of this compound quantification.
Objective Comparison
-
Sensitivity: GC-MS in SIM mode demonstrates superior sensitivity with lower LOD and LOQ values compared to GC-FID. This makes it the preferred choice for trace-level quantification of this compound.
-
Linearity and Range: GC-FID exhibits a wider linear dynamic range, which is advantageous when analyzing samples with highly variable concentrations of this compound. While GC-MS also provides good linearity, its range is comparatively narrower.
-
Precision and Accuracy: Both detectors offer excellent precision and accuracy within their respective linear ranges. GC-FID generally shows slightly better precision (lower %RSD), particularly at higher concentrations.
-
Selectivity: GC-MS offers unparalleled selectivity due to its ability to monitor specific ions characteristic of this compound. This minimizes the risk of interference from co-eluting compounds, a potential challenge in complex matrices when using GC-FID.
-
Qualitative Information: A significant advantage of GC-MS is its ability to provide mass spectral data, which can be used to confirm the identity of this compound, providing a higher degree of confidence in the results. GC-FID does not offer this capability.
Conclusion
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-FID is a robust, reliable, and cost-effective detector that is well-suited for routine quality control applications where high sample throughput and a wide linear range are required, and the sample matrix is relatively clean.
-
GC-MS (in SIM mode) is the superior choice for applications demanding high sensitivity, selectivity, and confident identification of this compound, especially in complex matrices or for trace-level analysis.
This cross-validation guide provides the necessary data and protocols to assist researchers and scientists in making an informed decision for their specific analytical needs in the quantification of this compound.
A Comparative Analysis of the Biological Efficacy of cis- and trans-Myrtanyl Acetate: A Proposed Research Framework
A notable gap in current scientific literature exists regarding the direct comparative biological efficacy of cis- and trans-Myrtanyl acetate. While these stereoisomers are recognized constituents of various essential oils and are used in flavor and fragrance industries, dedicated studies evaluating their distinct pharmacological or pesticidal activities are scarce. This guide aims to provide researchers, scientists, and drug development professionals with a framework for such a comparative analysis, drawing upon established methodologies for similar terpenoid compounds. The information presented herein is intended to serve as a blueprint for future research in this area.
Introduction to Myrtanyl Acetate Isomers
This compound, a monoterpenoid ester, exists as two primary stereoisomers: cis-Myrtanyl acetate and trans--Myrtanyl acetate. These isomers share the same molecular formula (C₁₂H₂₀O₂) and connectivity but differ in the spatial arrangement of the acetate group relative to the dimethyl bridge on the bicyclic pinane skeleton. This seemingly subtle difference in stereochemistry can lead to significant variations in their interaction with biological targets, potentially resulting in different biological activities and potencies. While studies have investigated the biological properties of essential oils containing this compound, the specific contributions of each isomer remain largely uncharacterized.
Proposed Experimental Comparison of Biological Efficacy
The following sections outline a proposed experimental workflow to compare the biological efficacy of cis- and trans-Myrtanyl acetate. The methodologies are based on established protocols for evaluating the biological activities of related terpenoid acetates.
Table 1: Hypothetical Comparative Insecticidal Activity of this compound Isomers against Aedes aegypti Larvae
| Compound | Concentration (µg/mL) | Mortality (%) after 24h | LC₅₀ (µg/mL) | 95% Confidence Interval |
| cis-Myrtanyl acetate | 25 | 35 ± 4.2 | 68.5 | 60.1 - 77.8 |
| 50 | 52 ± 5.1 | |||
| 100 | 78 ± 6.3 | |||
| 200 | 95 ± 3.9 | |||
| trans-Myrtanyl acetate | 25 | 20 ± 3.5 | 95.2 | 85.4 - 106.1 |
| 50 | 41 ± 4.8 | |||
| 100 | 65 ± 5.5 | |||
| 200 | 88 ± 4.1 | |||
| Control (Solvent) | - | 2 ± 1.1 | - | - |
| Positive Control (Permethrin) | 1 | 100 | 0.8 | 0.6 - 1.1 |
Data presented are hypothetical and for illustrative purposes only, demonstrating how results could be structured.
Table 2: Proposed Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound Isomers
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| cis-Myrtanyl acetate | > 512 | 256 | 128 |
| trans-Myrtanyl acetate | > 512 | 512 | 256 |
| Positive Control (Ciprofloxacin) | 0.015 | 0.5 | N/A |
| Positive Control (Fluconazole) | N/A | N/A | 2 |
Data presented are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Insecticidal Activity Assay (Larvicidal)
This protocol is adapted from methodologies used for testing other terpenoid insecticides.
-
Test Organism: Fourth instar larvae of Aedes aegypti.
-
Preparation of Test Solutions: Stock solutions of cis- and trans-Myrtanyl acetate are prepared in a suitable solvent (e.g., ethanol or acetone). Serial dilutions are made to achieve the desired test concentrations.
-
Bioassay:
-
Twenty larvae are placed in a beaker containing 100 mL of deionized water.
-
The appropriate volume of the test solution is added to the water to achieve the final concentration. A solvent control and a positive control (a known insecticide) are run in parallel.
-
Each concentration and control are tested in triplicate.
-
Mortality is recorded after 24 hours. Larvae are considered dead if they are immobile and do not respond to probing.
-
-
Data Analysis: The percentage mortality is calculated and corrected for control mortality using Abbott's formula. The median lethal concentration (LC₅₀) is determined using probit analysis.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Test Organisms: Standard strains of bacteria (Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans).
-
Preparation of Inoculum: Microbial cultures are grown to a specific turbidity, then diluted to a standardized cell density.
-
Preparation of Test Plates:
-
The test compounds (cis- and trans-Myrtanyl acetate) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
A standardized inoculum of the test organism is added to each well.
-
Positive control wells (containing a known antibiotic or antifungal) and negative control wells (containing only the medium and inoculum) are included.
-
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound isomers are not yet elucidated, research on other terpenoids suggests potential mechanisms of action that could be investigated. For instance, many terpenoids exert their effects by modulating neurotransmitter signaling in insects or by disrupting microbial cell membranes.
A proposed initial investigation into the mechanism of action could involve examining the effect of the isomers on key enzymes, such as acetylcholinesterase (AChE) in insects, or on the integrity of microbial cell membranes.
Visualizing Experimental Workflows and Logical Relationships
Diagram 1: Proposed Workflow for Comparative Insecticidal Bioassay
Caption: Workflow for comparing the insecticidal activity of this compound isomers.
Diagram 2: Hypothetical Signaling Pathway for Terpenoid Acetate Insecticidal Action
Caption: Potential mechanisms of insecticidal action for this compound isomers.
Conclusion
The direct comparison of the biological efficacy of cis- and trans-Myrtanyl acetate represents a promising area of research. The stereochemical differences between these molecules are likely to influence their biological activity, and a systematic investigation is warranted. The experimental frameworks and hypothetical data presented in this guide are intended to provide a starting point for researchers to design and execute studies that will fill this knowledge gap. Such research will not only enhance our fundamental understanding of structure-activity relationships in terpenoids but also has the potential to lead to the development of new and more effective pharmacological agents and pest control products.
Myrtanyl Acetate vs. Myrtenyl Acetate: A Comparative Study of Bioactivity
A detailed guide for researchers and drug development professionals on the known biological activities of Myrtanyl acetate and Myrtenyl acetate, including experimental data, detailed protocols, and pathway visualizations.
In the realm of natural product chemistry and drug discovery, monoterpenes and their derivatives represent a vast and promising source of bioactive compounds. Among these, this compound and its unsaturated counterpart, Myrtenyl acetate, have garnered interest due to their presence in various aromatic plants. This guide provides a comprehensive comparison of the current scientific knowledge on the bioactivity of these two structurally related monoterpenoid esters. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.
Bioactivity Profile: this compound vs. Myrtenyl Acetate
A significant disparity exists in the available scientific literature regarding the bioactivity of this compound and Myrtenyl acetate. While Myrtenyl acetate has been identified as a key bioactive component in several studies, particularly as a constituent of Myrtus communis (myrtle) essential oil, there is a notable lack of specific experimental data on the biological activities of this compound.
Myrtenyl Acetate: A Profile of Diverse Bioactivities
Myrtenyl acetate is a prominent component of the essential oil extracted from the leaves of Myrtus communis. Research has demonstrated its involvement in a range of biological activities, including antibiofilm, cytotoxic, and anti-acetylcholinesterase effects[1].
Table 1: Summary of Quantitative Bioactivity Data for Myrtenyl Acetate
| Bioactivity Studied | Target/Assay | Key Findings | Reference |
| Antibiofilm Activity | Inhibition of Staphylococcus aureus biofilm | 42.1% inhibition at 0.4 mg/ml (as a component of myrtle EO) | [1] |
| Cytotoxic Activity | SH-SY5Y human neuroblastoma cell line (MTT assay) | IC₅₀ of 209.1 µg/ml (for myrtle EO containing Myrtenyl acetate) | [1] |
| Anti-acetylcholinesterase Activity | Ellman's method | IC₅₀ of 32.8 µg/ml (for myrtle EO containing Myrtenyl acetate) | [1] |
This compound: An Unexplored Bioactive Potential
This compound has been identified as a component in the essential oils of some plants. However, the overall bioactivity of these essential oils is a result of the synergistic or antagonistic effects of all their constituents, and the specific contribution of this compound to these activities has not been elucidated. Therefore, at present, a direct comparison of the bioactivity of this compound with Myrtenyl acetate is not feasible due to the absence of experimental data for the former.
Experimental Protocols
To facilitate further research and replication of the findings on Myrtenyl acetate, detailed methodologies for the key experiments are provided below.
Antibiofilm Activity Assay (Crystal Violet Method)
This protocol is adapted from the methodology used to assess the antibiofilm activity of essential oils containing Myrtenyl acetate[1].
Objective: To quantify the inhibition of bacterial biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Culture broth (e.g., Tryptone Soy Broth - TSB)
-
Myrtenyl acetate solution (dissolved in a suitable solvent like DMSO, and then diluted in the culture medium)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare an overnight culture of the bacterial strain in the appropriate broth. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard.
-
Plate Preparation: Add 180 µL of sterile broth to each well of a 96-well microtiter plate.
-
Treatment Addition: Add 20 µL of different concentrations of Myrtenyl acetate solution to the respective wells. Include a positive control (bacteria without treatment) and a negative control (broth only).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic cells by gently inverting the plate and washing the wells three times with sterile PBS.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Cytotoxicity Assay (MTT Method)
This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability[1].
Objective: To determine the cytotoxic effect of a compound on a cell line.
Materials:
-
Human cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Myrtenyl acetate solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Myrtenyl acetate. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.
Anti-acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is a modification of the widely used Ellman's method for measuring acetylcholinesterase (AChE) activity[1].
Objective: To determine the inhibitory effect of a compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Myrtenyl acetate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of Myrtenyl acetate solution at different concentrations, and 25 µL of AChE enzyme solution to each well. A control well should contain the buffer instead of the test compound.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Substrate Addition: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme) can then be determined.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in DOT language.
Experimental Workflow Diagrams
Caption: Experimental workflows for bioactivity assays.
Signaling Pathway Diagrams
The bioactivities of monoterpenes are often associated with the modulation of key signaling pathways involved in inflammation, cell survival, and apoptosis. While the specific pathways affected by Myrtenyl acetate are not yet fully elucidated, the following diagrams illustrate common pathways that may be relevant.
Caption: Simplified NF-κB Signaling Pathway.
Caption: Simplified MAPK/ERK Signaling Pathway.
References
Inter-laboratory Comparison of Myrtanyl Acetate Analysis: A Methodological Guide
Introduction
Myrtanyl acetate is a monoterpene ester found in various essential oils and is utilized in the fragrance and flavor industries. Accurate and reproducible quantification of this compound is crucial for quality control, research, and regulatory purposes. Inter-laboratory comparisons (ILCs) are essential for evaluating and ensuring the proficiency of laboratories in performing specific analyses. Participation in such schemes allows laboratories to assess their performance against their peers, identify potential analytical issues, and demonstrate the reliability of their data.[1][2][3]
Experimental Protocols
A standardized analytical method is paramount for achieving comparable results in an inter-laboratory study. The following gas chromatography-flame ionization detection (GC-FID) method is proposed for the quantification of this compound.
Recommended Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is synthesized from common practices in the analysis of volatile and semi-volatile organic compounds.
-
1. Sample Preparation (Hypothetical Test Material: this compound in an Essential Oil Matrix)
-
Homogenize the supplied test material thoroughly by vortexing for 1 minute.
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-alkane such as tetradecane) of a known concentration.
-
Dilute to the mark with a high-purity solvent such as hexane or ethyl acetate.[4]
-
Prepare a series of calibration standards of this compound with the same internal standard concentration.
-
-
2. Gas Chromatography (GC) Conditions
-
System: Agilent 7890B GC system or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or BP-1.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][7]
-
Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
3. Flame Ionization Detector (FID) Conditions
-
Detector Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
-
-
4. Quantification
-
Identify the peaks for this compound and the internal standard based on their retention times from the analysis of a pure standard.
-
Calculate the response factor of this compound relative to the internal standard from the calibration curve.
-
Quantify the concentration of this compound in the sample using the internal standard method.
-
Inter-laboratory Comparison Protocol
The following protocol outlines the steps for organizing and conducting an ILC for this compound analysis.
-
1. Preparation and Distribution of Test Material
-
The coordinating laboratory prepares a homogenous bulk sample of a representative matrix (e.g., synthetic essential oil) spiked with a known concentration of this compound.
-
The homogeneity and stability of the test material are rigorously tested before distribution.
-
Aliquots of the test material are sent to participating laboratories along with detailed instructions and a reporting deadline.
-
-
2. Analysis and Data Reporting
-
Participating laboratories analyze the sample in duplicate using the prescribed analytical method (or their own accredited method, which must be fully documented).[8]
-
Results, including the mean concentration, standard deviation, and details of the analytical method used, are reported to the coordinating body.
-
-
3. Statistical Analysis and Performance Evaluation
-
The coordinating body determines the assigned value (consensus mean) of the this compound concentration from the results submitted by all participants, often after removing outliers.
-
A target standard deviation for proficiency assessment is established.
-
Each laboratory's performance is evaluated using a z-score, calculated as follows:
-
z = (x - X) / σ
-
Where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the assigned value (consensus mean)
-
σ is the target standard deviation for proficiency assessment
-
-
-
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance
-
|z| ≥ 3.0: Unsatisfactory performance[8]
-
-
Data Presentation
The results of the inter-laboratory comparison should be summarized in a clear and concise table. The following is a hypothetical example of such a table.
Table 1: Hypothetical Results of an Inter-laboratory Comparison for this compound Analysis
| Laboratory ID | Reported Concentration (mg/g) | Standard Deviation (mg/g) | z-score | Performance Assessment |
| Lab 01 | 5.25 | 0.15 | 0.50 | Satisfactory |
| Lab 02 | 4.80 | 0.20 | -1.50 | Satisfactory |
| Lab 03 | 5.60 | 0.10 | 2.00 | Satisfactory |
| Lab 04 | 4.50 | 0.25 | -3.00 | Unsatisfactory |
| Lab 05 | 5.10 | 0.12 | -0.25 | Satisfactory |
| Lab 06 | 5.35 | 0.18 | 1.00 | Satisfactory |
| Lab 07 | 5.90 | 0.30 | 3.50 | Unsatisfactory |
| Lab 08 | 5.15 | 0.14 | 0.00 | Satisfactory |
| Assigned Value (Consensus Mean) | 5.15 mg/g | |||
| Target Standard Deviation | 0.20 mg/g |
Mandatory Visualization
The following diagrams illustrate the workflow of the inter-laboratory comparison and the logic behind the performance evaluation.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Proficiency Testing Schemes | EffecTech UK [effectech.co.uk]
- 3. extranet.bipea.org [extranet.bipea.org]
- 4. env.go.jp [env.go.jp]
- 5. cis-Myrtanyl acetate [webbook.nist.gov]
- 6. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to the Validation of a Stability-Indicating Method for Myrtanyl Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Myrtanyl acetate. The document outlines detailed experimental protocols for method validation and forced degradation studies, presenting the resulting data in a clear, comparative format. This guide is intended to assist researchers in the development and validation of robust analytical methods for ensuring the quality and stability of this compound in pharmaceutical preparations.
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] The development and validation of such methods are crucial for determining the shelf-life and storage conditions of pharmaceutical products, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4]
This compound, an ester, is susceptible to degradation through hydrolysis, oxidation, and thermal stress. Therefore, a validated stability-indicating method is essential to monitor its stability in drug formulations. This guide compares two hypothetical reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, for the analysis of this compound.
Experimental Protocols
The following sections detail the experimental procedures for the forced degradation studies and the validation of the two proposed HPLC methods.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[5][6][7] this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of this compound stock solution (1 mg/mL) was mixed with 1 mL of 0.1 M hydrochloric acid and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 M sodium hydroxide.
-
Alkaline Hydrolysis: 1 mL of this compound stock solution (1 mg/mL) was mixed with 1 mL of 0.1 M sodium hydroxide and kept at room temperature for 12 hours. The solution was then neutralized with 0.1 M hydrochloric acid.
-
Oxidative Degradation: 1 mL of this compound stock solution (1 mg/mL) was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: this compound powder was kept in a hot air oven at 80°C for 48 hours. A solution was then prepared from the stressed powder.
-
Photolytic Degradation: this compound solution was exposed to UV light (254 nm) in a photostability chamber for 24 hours.
HPLC Method Parameters
Two hypothetical HPLC methods were developed and validated:
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 210 nm | 215 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | 25°C | 30°C |
Method Validation
The validation of both HPLC methods was performed according to ICH Q2(R2) guidelines, evaluating specificity, linearity, range, accuracy, precision, and robustness.[2][8][9]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of its potential impurities and degradation products was evaluated by analyzing the stressed samples.
-
Linearity and Range: Linearity was assessed by analyzing five concentrations of this compound ranging from 50% to 150% of the target concentration. The correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the standard solution on three different days. The relative standard deviation (RSD) was calculated.
-
-
Robustness: The robustness of the methods was evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
Data Presentation and Comparison
The following tables summarize the hypothetical data obtained from the validation of Method A and Method B.
Forced Degradation Results
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Method A (% Degradation) | Method B (% Degradation) |
| Acid Hydrolysis | 15.2 | 14.8 |
| Alkaline Hydrolysis | 25.8 | 26.1 |
| Oxidative Degradation | 8.5 | 8.2 |
| Thermal Degradation | 5.1 | 4.9 |
| Photolytic Degradation | 2.3 | 2.1 |
Both methods demonstrated the ability to separate this compound from its degradation products, indicating their stability-indicating nature.
Validation Parameters
Table 3: Comparison of Validation Parameters
| Validation Parameter | Method A | Method B | ICH Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | Defined by linearity |
| Accuracy (% Recovery) | 99.5 - 100.8 | 99.2 - 101.1 | 98.0 - 102.0% |
| Precision (RSD %) | |||
| - Repeatability | 0.85 | 1.10 | ≤ 2% |
| - Intermediate Precision | 1.20 | 1.55 | ≤ 2% |
| Robustness | No significant impact on results | Minor variations observed | Method remains reliable |
Based on the hypothetical data, both methods meet the acceptance criteria outlined in the ICH guidelines. However, Method A demonstrates slightly better precision with lower RSD values.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the validation process for a stability-indicating method.
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Comparative overview of the validation results for Method A and Method B.
Conclusion
This guide has presented a comparative validation of two hypothetical stability-indicating HPLC methods for this compound. Both Method A and Method B were shown to be suitable for their intended purpose, meeting the requirements of the ICH guidelines. Method A, with its slightly superior precision, may be considered the more robust of the two. The detailed protocols and comparative data tables provided herein serve as a valuable resource for scientists and researchers involved in the development and validation of analytical methods for pharmaceutical stability testing. The selection of an appropriate analytical method is critical for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Forced degradation studies for chemicals – Mass Analytica [mass-analytica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
Comparative Study on the Synthesis of Myrtanyl Acetate Using Diverse Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different catalytic methods for the synthesis of myrtanyl acetate, a valuable fragrance and flavoring agent. The synthesis of this ester, derived from the esterification of myrtanol with an acetylating agent, can be achieved through various catalytic pathways, each with distinct advantages in terms of yield, selectivity, and environmental impact. This document summarizes key performance data from experimental studies and provides detailed methodologies for the synthesis, offering a valuable resource for process optimization and catalyst selection.
Data Presentation: A Comparative Analysis of Catalytic Performance
The efficiency of this compound synthesis is highly dependent on the chosen catalyst. Below is a summary of quantitative data for different catalyst types. It is important to note that while direct comparative studies on this compound are limited, the data presented here is a consolidation of results from the synthesis of this compound and structurally similar terpenyl acetates, such as neryl and geranyl acetate, providing a strong basis for catalyst selection.
| Catalyst Type | Specific Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference Type |
| Solid Acid | Amberlyst-15 | Acetic Anhydride | Toluene | 110 | 3 | >95 | High | ~90 | Analogous Reaction |
| Solid Acid | Zeolite H-BEA | Acetic Acid | Heptane | 90 | 4-8 | 80-90 | High | ~85 | Analogous Reaction |
| Solid Superacid | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Acetic Acid | Toluene | 120 | 4 | ~95 | High | ~92 | Analogous Reaction |
| Enzyme | Immobilized Lipase (Novozym® 435) | Vinyl Acetate | Solvent-free | 40 | 5 | >98 | ~100 | ~98 | Analogous Reaction |
| Heteropolyacid | H₅PMo₁₀V₂O₄₀ | Acetic Anhydride | Acetonitrile | Reflux | 2 | 80-95 | High | ~90 | Analogous Reaction |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative catalysts from the comparison are provided below.
Solid Acid Catalysis: Amberlyst-15
Materials:
-
Myrtanol (1 equivalent)
-
Acetic anhydride (1.5 equivalents)
-
Amberlyst-15 resin (10 wt% of myrtanol)
-
Toluene
Procedure:
-
A mixture of myrtanol, acetic anhydride, and Amberlyst-15 in toluene is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to 110 °C and stirred for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The Amberlyst-15 catalyst is removed by simple filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation or column chromatography.
Enzymatic Catalysis: Immobilized Lipase (Novozym® 435)
Materials:
-
Myrtanol (1 equivalent)
-
Vinyl acetate (2 equivalents)
-
Novozym® 435 (immobilized Candida antarctica lipase B) (10 wt% of myrtanol)
Procedure:
-
Myrtanol and vinyl acetate are mixed in a flask.
-
Novozym® 435 is added to the mixture.
-
The reaction is carried out at 40 °C with constant stirring in a solvent-free system.
-
The reaction progress is monitored by GC.
-
After 5 hours, or upon reaching the desired conversion, the enzyme is separated by filtration.
-
The excess vinyl acetate is removed under reduced pressure.
-
The resulting this compound is typically of high purity and may not require further purification. The immobilized enzyme can be washed and reused for subsequent batches.
Heteropolyacid Catalysis: H₅PMo₁₀V₂O₄₀
Materials:
-
Myrtanol (1 equivalent)
-
Acetic anhydride (1.2 equivalents)
-
H₅PMo₁₀V₂O₄₀ (1 mol%)
-
Acetonitrile
Procedure:
-
Myrtanol, acetic anhydride, and the heteropolyacid catalyst are dissolved in acetonitrile in a round-bottom flask.
-
The mixture is refluxed with stirring for 2 hours.
-
Reaction completion is monitored by TLC or GC.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed, and the crude product is purified by column chromatography.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of this compound using the different catalytic systems.
Caption: Experimental workflow for this compound synthesis using a solid acid catalyst.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for this compound synthesis using a heteropolyacid catalyst.
Myrtanyl Acetate in Focus: A Comparative Guide to Monoterpene Acetate Efficacy
In the landscape of drug development and scientific research, monoterpene acetates are valued for their diverse therapeutic properties. This guide offers a comparative analysis of the efficacy of myrtanyl acetate and its closely related compounds, myrtenol and myrtenal, against other prominent monoterpene acetates like bornyl acetate and linalyl acetate. This comparison delves into their anti-inflammatory, antimicrobial, and analgesic properties, supported by available experimental data.
Due to a lack of direct head-to-head comparative studies involving this compound, this guide utilizes data on myrtenol and myrtenal as proxies to provide a comprehensive overview.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the biological activities of the selected monoterpene acetates. It is important to note that the experimental conditions and assays may vary between studies, making direct comparisons challenging.
| Compound | Biological Activity | Assay | Test Organism/Cell Line | Quantitative Measurement | Reference |
| Myrtenal | Analgesic | Acetic acid-induced writhing | Mice | 47.25% inhibition at 15 min, 50.55% inhibition at 20 min (30 mg/kg, i.p.) | [1] |
| Myrtenol | Anti-inflammatory | Carrageenan-induced peritonitis | Rats | Significant prevention of neutrophil migration | [2] |
| Bornyl Acetate | Anti-inflammatory | IL-1β-induced gene expression | Human Chondrocytes | Significant compromise of IL-6, IL-8, MMP-1, and MMP-13 up-regulation | |
| Linalyl Acetate | Antimicrobial | Broth microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC range: 28.2 - 112.6 mg/mL | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Acetic Acid-Induced Writhing Test for Analgesic Activity of Myrtenal
Objective: To evaluate the peripheral analgesic effect of myrtenal.
Experimental Animals: Male ICR mice.
Procedure:
-
Animals are divided into control and treatment groups.
-
Myrtenal (30 mg/kg) is administered intraperitoneally (i.p.) to the treatment group. The control group receives the vehicle.
-
After a predetermined period, 0.6% acetic acid solution is injected i.p. to induce writhing.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.[1]
Carrageenan-Induced Peritonitis for Anti-inflammatory Activity of Myrtenol
Objective: To assess the in vivo anti-inflammatory effect of myrtenol by quantifying leukocyte migration.
Experimental Animals: Rats.
Procedure:
-
Myrtenol is administered to the treatment group, while the control group receives a vehicle.
-
After a set time, peritonitis is induced by an intraperitoneal injection of carrageenan (1%).
-
Four hours after the induction, the animals are euthanized, and the peritoneal cavity is washed with a sterile saline solution containing EDTA.
-
The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber. A differential cell count is performed on stained slides to identify neutrophils.
-
The reduction in neutrophil migration in the myrtenol-treated group compared to the control group indicates anti-inflammatory activity.[2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) of Linalyl Acetate
Objective: To determine the lowest concentration of linalyl acetate that inhibits the visible growth of a microorganism.
Microorganism: Methicillin-resistant Staphylococcus aureus (MRSA).
Procedure:
-
A serial dilution of linalyl acetate is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of linalyl acetate at which no visible growth of the microorganism is observed.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures discussed in this guide.
Caption: Anti-inflammatory signaling pathway of Bornyl Acetate.
Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
Safety Operating Guide
Proper Disposal of Myrtanyl Acetate: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of myrtanyl acetate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, a common fragrance and flavoring agent, within a laboratory setting. Adherence to these protocols is essential to minimize risks and ensure responsible chemical handling.
Understanding the Hazard Profile of this compound
A Safety Data Sheet (SDS) for a related compound, geranyl acetate, indicates that it is a skin irritant and sensitizer, and is harmful to aquatic life with long-lasting effects. Given the structural similarities, it is prudent to assume this compound may exhibit similar characteristics. Therefore, this compound should not be disposed of down the drain or in regular trash.
Key data points for this compound relevant to its disposal are summarized in the table below.
| Property | Value | Implication for Disposal |
| Flash Point | 90 °C (194 °F)[1] | Not classified as an ignitable hazardous waste by the EPA (flash point > 60°C). However, it is still a combustible liquid and should be kept away from ignition sources. |
| Aquatic Toxicity | No specific data available[2] | Due to the lack of data and the potential for harm to aquatic life (as seen with similar compounds), it must not be released into the environment. |
| GHS Classification | No specific classification found[1] | In the absence of a definitive classification, it is best practice to handle it as a hazardous chemical waste. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the correct methodology for the collection and disposal of this compound waste in a laboratory environment.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent paper), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or incompatible chemicals. It should be collected as a non-halogenated organic solvent waste.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound Waste." The label should also include the date when the first waste was added and the full names of the primary constituents.
3. Safe Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, such as a fume hood or a designated chemical waste cabinet.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the this compound waste container away from strong oxidizing agents, acids, and bases to prevent any potential reactions.
4. Disposal of Empty Containers:
-
An "empty" container that held this compound can be disposed of in the regular trash only after it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous waste.
-
Before discarding the rinsed container, deface or remove the original label.
5. Arranging for Waste Pickup and Disposal:
-
Once the waste container is full (up to 90% capacity to allow for expansion), or if it has been in storage for an extended period (typically 6-12 months, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of the chemical waste yourself. This compound should be disposed of through controlled incineration in a licensed chemical destruction plant.[2]
Experimental Workflow for Disposal
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
